LY-2300559
Description
LY-2300559 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
developed for treatment of migraine; structure in first source
Propriétés
Numéro CAS |
889116-06-7 |
|---|---|
Formule moléculaire |
C26H26O6 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
3-[(S)-[4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl]-hydroxymethyl]benzoic acid |
InChI |
InChI=1S/C26H26O6/c1-3-5-22-23(13-12-21(16(2)27)25(22)29)32-15-17-8-10-18(11-9-17)24(28)19-6-4-7-20(14-19)26(30)31/h4,6-14,24,28-29H,3,5,15H2,1-2H3,(H,30,31)/t24-/m0/s1 |
Clé InChI |
DWQVYDLTPMGYNE-DEOSSOPVSA-N |
SMILES isomérique |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)[C@@H](C3=CC(=CC=C3)C(=O)O)O |
SMILES canonique |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O |
Apparence |
Solid powder |
Autres numéros CAS |
889116-06-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LY-2300559; LY2300559; LY 2300559 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LY-2300559
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY-2300559 is an investigational drug developed by Eli Lilly and Company for the preventive treatment of migraine.[1][2] It possesses a novel, dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][3] This unique pharmacological profile was designed to target two distinct pathways implicated in the pathophysiology of migraine: glutamatergic neurotransmission and neuroinflammation. Despite a promising preclinical profile and advancement into Phase II clinical trials, the development of this compound was discontinued.[1][2] This guide provides a comprehensive overview of the available scientific and clinical data on this compound, with a focus on its core mechanism of action, experimental data, and the signaling pathways it modulates.
Introduction to the Dual-Targeting Strategy
The rationale behind the development of this compound lies in the synergistic potential of modulating two key pathways in migraine pathogenesis.
-
Metabotropic Glutamate Receptor 2 (mGluR2) Potentiation: Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is believed to contribute to the hyperexcitability observed in migraine.[1] mGluR2 is a presynaptic receptor that, when activated, inhibits the release of glutamate.[4][5] By acting as a positive allosteric modulator, this compound enhances the activity of mGluR2, thereby reducing excessive glutamate release and dampening neuronal hyperexcitability.[1][3]
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: Cysteinyl leukotrienes are potent inflammatory mediators that have been implicated in neurogenic inflammation, a key process in migraine attacks.[6][7][8] They contribute to vasodilation, plasma protein extravasation, and mast cell degranulation. By blocking the CysLT1 receptor, this compound is intended to mitigate these inflammatory responses within the trigeminovascular system.[3][8]
Physicochemical and Pharmacokinetic Properties
Limited publicly available data exists for the specific physicochemical properties of this compound. However, formulation studies have been a significant aspect of its development.
| Property | Description | Reference |
| Formulation | A solid dispersion formulation was developed to enhance bioavailability. | [3][6][9] |
| Bioavailability | The solid dispersion formulation demonstrated a 2.6-fold higher Cmax and a 1.9-fold greater AUC compared to a conventional high-shear wet granulation (HSWG) formulation in humans. | [3][6][9] |
| Absorption Mechanism | The enhanced absorption of the solid dispersion formulation is attributed to the creation of a supersaturated state in the stomach, leading to the precipitation of an amorphous form of the drug that readily redissolves in the duodenum. | [3][6][9] |
Preclinical and Clinical Development
This compound underwent preclinical characterization and progressed to Phase II clinical trials for migraine prevention.
Preclinical Studies
A preclinical characterization study of this compound has been reported, though the full details are not publicly accessible. This work presumably established the dual mGluR2 potentiator and CysLT1 antagonist activity of the compound and provided the foundational evidence for its investigation in migraine.
Clinical Trials
A Phase II, randomized, double-blind, placebo-controlled proof-of-concept study (NCT01184508) was conducted to evaluate the efficacy and safety of this compound in patients with migraine.[3][10] The study was terminated, and the development of the drug was discontinued in July 2012.[1][2] Detailed quantitative results from this trial have not been published.
Signaling Pathways and Mechanism of Action
The dual mechanism of action of this compound targets two distinct signaling cascades relevant to migraine.
mGluR2 Signaling Pathway
As a G-protein coupled receptor, mGluR2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This cascade ultimately reduces the release of glutamate from the presynaptic terminal.
Caption: Proposed mGluR2 signaling pathway modulated by this compound.
CysLT1 Signaling Pathway
Cysteinyl leukotrienes (LTC4, LTD4, LTE4) bind to the CysLT1 receptor, another G-protein coupled receptor, which couples to Gq. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC), respectively. These events contribute to the inflammatory cascade. This compound, as an antagonist, blocks this pathway.
Caption: CysLT1 receptor signaling pathway antagonized by this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical characterization of this compound are not available in the public domain. However, based on standard pharmacological assays for mGluR2 modulators and CysLT1 antagonists, the following methodologies would likely have been employed:
-
Receptor Binding Assays: To determine the binding affinity of this compound for human recombinant mGluR2 and CysLT1 receptors. This would typically involve radioligand displacement assays using cell membranes expressing the target receptors.
-
Functional Assays:
-
mGluR2 Potentiation: To measure the ability of this compound to enhance the response of mGluR2 to its endogenous ligand, glutamate. This could be assessed using second messenger assays (e.g., measuring cAMP levels) or by monitoring downstream signaling events in cell-based systems.
-
CysLT1 Antagonism: To evaluate the ability of this compound to inhibit the functional response induced by a CysLT1 agonist (e.g., LTD4). This is often measured through calcium mobilization assays in cells expressing the CysLT1 receptor.
-
-
In Vivo Models of Migraine: To assess the efficacy of this compound in animal models that mimic aspects of migraine, such as neurogenic dural inflammation or behavioral responses to migraine triggers.
Conclusion
This compound represents a pioneering approach to migraine prophylaxis by simultaneously targeting both glutamatergic hyperexcitability and neuroinflammation. While the clinical development of this compound was halted, the dual-target concept remains a compelling strategy for the treatment of complex neurological disorders like migraine. Further research into compounds with similar mechanisms of action may yet yield new therapeutic options for this debilitating condition. The challenges in translating the preclinical promise of this compound to clinical efficacy underscore the complexities of migraine pathophysiology and the high bar for the development of novel preventive treatments.
References
- 1. Glutamate as a Therapeutic Substrate in Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LY 2300559 - AdisInsight [adisinsight.springer.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The Potential Role of Glutamate Receptors and their Antagonists or Modulators in Migraine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate and Its Receptors as Therapeutic Targets for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 8. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 9. Mechanism for enhanced absorption of a solid dispersion formulation of LY2300559 using the artificial stomach duodenum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
LY-2300559: A Technical Overview of its Dual mGluR2 Positive Allosteric Modulator and CysLT1 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2300559 is an investigational compound developed by Eli Lilly and Company that possesses a unique dual mechanism of action: it acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] This compound was evaluated for the preventive treatment of migraine, a complex neurological disorder characterized by debilitating headaches and associated symptoms. The rationale behind this dual-target approach was to address both neuronal hyperexcitability and neuroinflammation, two key processes implicated in the pathophysiology of migraine.
The development of this compound progressed to Phase II clinical trials for migraine prevention.[2] However, the development program was ultimately discontinued.[2] This technical guide provides a comprehensive overview of the available preclinical and clinical information on this compound, with a focus on its pharmacology, mechanism of action, and the experimental approaches used to characterize its dual activity.
Quantitative Data Summary
Comprehensive quantitative preclinical data for this compound, such as binding affinities (Ki), in vitro potency (IC50/EC50), and in vivo efficacy in animal models, are not extensively available in the public domain. The primary preclinical characterization was presented at a conference, and the full peer-reviewed publication with detailed data is not readily accessible. The following tables summarize the types of data that would be critical for a full evaluation of this compound and include any publicly available information.
Table 1: In Vitro Pharmacology of this compound
| Target | Assay Type | Parameter | Value | Species | Reference |
| mGluR2 | Positive Allosteric Modulator (PAM) Activity | EC50 | Data not publicly available | Rat/Human | N/A |
| CysLT1 | Antagonist Activity | Ki / IC50 | Data not publicly available | Human | N/A |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Formulation | Value | Species | Reference |
| Cmax | Solid Dispersion vs. High-Shear Wet Granulation (HSWG) | 2.6-fold greater for solid dispersion | Human | [3] |
| AUC | Solid Dispersion vs. High-Shear Wet Granulation (HSWG) | 1.9-fold greater for solid dispersion | Human | [3] |
Signaling Pathways
To understand the dual mechanism of action of this compound, it is essential to visualize the signaling pathways of its two targets, mGluR2 and CysLT1.
Caption: mGluR2 signaling cascade initiated by glutamate and potentiated by this compound.
Caption: CysLT1 receptor signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for assessing mGluR2 PAMs and CysLT1 antagonists, the following outlines the likely experimental approaches that were employed.
mGluR2 Positive Allosteric Modulator (PAM) Activity Assays
1. In Vitro Functional Assay (e.g., Calcium Mobilization or GTPγS Binding Assay):
-
Objective: To determine the potency (EC50) and efficacy of this compound as a positive allosteric modulator of mGluR2.
-
Cell Line: A stable cell line expressing recombinant human or rat mGluR2, such as HEK293 or CHO cells, co-expressing a G-protein (e.g., Gαi) and a reporter system (e.g., a calcium-sensitive fluorescent dye for a calcium mobilization assay).
-
Methodology (Calcium Mobilization):
-
Cells are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A sub-maximal concentration of the endogenous agonist, glutamate (e.g., EC20), is added to the cells.
-
Increasing concentrations of this compound are then added, and the change in intracellular calcium levels is measured using a fluorescence plate reader.
-
The potentiation of the glutamate response by this compound is used to calculate the EC50 value.
-
-
Methodology (GTPγS Binding):
-
Membranes from cells expressing mGluR2 are prepared.
-
Membranes are incubated with a fixed concentration of glutamate and varying concentrations of this compound in the presence of radiolabeled [35S]GTPγS.
-
The amount of [35S]GTPγS bound to the G-proteins upon receptor activation is measured by scintillation counting.
-
The increase in [35S]GTPγS binding in the presence of this compound is used to determine its EC50.
-
CysLT1 Receptor Antagonist Activity Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
-
Materials: Membranes from a cell line expressing recombinant human CysLT1 and a radiolabeled CysLT1 antagonist (e.g., [3H]montelukast).
-
Methodology:
-
Cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity on the filters is quantified by scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Antagonist Assay (e.g., Calcium Mobilization):
-
Objective: To determine the functional potency (IC50) of this compound in blocking CysLT1 receptor activation.
-
Cell Line: A stable cell line expressing recombinant human CysLT1 and coupled to a calcium signaling pathway.
-
Methodology:
-
Cells are loaded with a calcium-sensitive dye.
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of the agonist, leukotriene D4 (LTD4), is added to stimulate the CysLT1 receptor.
-
The inhibition of the LTD4-induced calcium response by this compound is measured, and the IC50 value is calculated.
-
Experimental Workflow and Therapeutic Hypothesis
The development of a dual-target agent like this compound likely followed a structured workflow, and its therapeutic rationale is based on the convergence of two key pathways in migraine pathophysiology.
Caption: A typical experimental workflow for the development of a dual-target compound.
Caption: Logical relationship of the dual-target therapeutic hypothesis for this compound in migraine.
Conclusion
This compound represents an innovative approach to migraine prophylaxis by simultaneously targeting two distinct but relevant pathways involved in the disease's pathophysiology. The positive allosteric modulation of mGluR2 aimed to reduce neuronal hyperexcitability, while the antagonism of the CysLT1 receptor was intended to mitigate neuroinflammatory processes. Although the clinical development of this compound was discontinued, the dual-target strategy remains a compelling concept in the quest for more effective migraine therapies. The information presented in this technical guide, while limited by the availability of public data, provides a foundational understanding of the pharmacology and therapeutic rationale behind this compound for researchers and professionals in the field of drug development. Further disclosure of the preclinical and clinical data by the developers would be invaluable for a complete scientific assessment of this compound and to inform future research in this area.
References
Preclinical Profile of LY-2300559: A Dual-Targeting Investigational Compound for Migraine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY-2300559 is a novel, orally administered investigational compound developed by Eli Lilly and Company for the potential prevention of migraine.[1] Its development was discontinued after Phase II clinical trials.[1] The compound possesses a unique dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2] This whitepaper provides a comprehensive overview of the available preclinical data for this compound, including its proposed mechanism of action, summaries of key experimental findings, and generalized experimental protocols relevant to its characterization. While specific quantitative preclinical data for this compound is not extensively available in the public domain, this guide aims to provide a thorough understanding of its pharmacological profile based on existing information and general methodologies.
Introduction
Migraine is a complex neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. The pathophysiology of migraine is thought to involve neuronal hyperexcitability and the release of inflammatory mediators. This compound was designed to target two distinct pathways implicated in migraine pathogenesis: glutamatergic neurotransmission and leukotriene-mediated inflammation.
Mechanism of Action
This compound's therapeutic potential is rooted in its ability to simultaneously modulate two key receptors:
-
Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulator (PAM): mGluR2 is a presynaptic G-protein coupled receptor that, when activated, inhibits the release of glutamate. By acting as a PAM, this compound enhances the activity of mGluR2 in the presence of its endogenous ligand, glutamate. This is hypothesized to reduce excessive glutamate release, thereby dampening neuronal hyperexcitability in the trigeminal nervous system, a key factor in migraine.
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonist: Cysteinyl leukotrienes are potent pro-inflammatory lipid mediators that have been implicated in neurogenic inflammation and pain signaling. By blocking the CysLT1 receptor, this compound is expected to inhibit the inflammatory cascade associated with migraine attacks.
This dual-action mechanism is visualized in the following signaling pathway diagram.
Preclinical Data
Detailed quantitative preclinical data for this compound remains largely proprietary. However, the following sections summarize the types of studies that would have been conducted to characterize this compound.
In Vitro Pharmacology
The in vitro activity of this compound would have been determined using a variety of cell-based and biochemical assays.
Table 1: Summary of In Vitro Assays (Generalized)
| Target | Assay Type | Measured Parameter | Expected Outcome for this compound |
| mGluR2 | Functional Assay (e.g., cAMP) | EC50 | Potentiation of glutamate-induced response |
| Radioligand Binding | N/A (as a PAM) | No direct binding to the glutamate site | |
| CysLT1 | Radioligand Binding Assay | Ki | High affinity binding to the CysLT1 receptor |
| Calcium Mobilization Assay | IC50 | Inhibition of leukotriene D4-induced calcium flux |
In Vivo Efficacy Models
The efficacy of this compound in a preclinical setting would have been evaluated in animal models of migraine.
Table 2: Summary of In Vivo Models (Generalized)
| Model | Species | Endpoint | Expected Outcome for this compound |
| Nitroglycerin (NTG)-Induced Hyperalgesia | Rodent | Mechanical/Thermal Pain Threshold | Reversal of NTG-induced hyperalgesia |
| Partial Infraorbital Nerve Ligation | Rodent | Mechanical Allodynia | Reduction in nerve injury-induced pain behaviors |
| Dural Stimulation | Rodent | c-Fos Expression in Trigeminal Nucleus Caudalis | Decreased neuronal activation |
A related compound demonstrated activity in the partial infraorbital nerve ligation model, suggesting this may have been a relevant model for this compound.
Pharmacokinetics
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. While preclinical animal pharmacokinetic data is not publicly available, a human pharmacokinetic study highlighted the superior performance of a solid dispersion formulation over a conventional high-shear wet granulation (HSWG) formulation.[3][4]
Table 3: Human Pharmacokinetic Parameters (Formulation Comparison)
| Formulation | Cmax | AUC | Fold Increase (vs. HSWG) |
| High-Shear Wet Granulation (HSWG) | Baseline | Baseline | N/A |
| Solid Dispersion | 2.6x HSWG | 1.9x HSWG | Cmax: 2.6, AUC: 1.9 |
Experimental Protocols (Generalized)
The following are generalized protocols representative of the types of experiments likely used to characterize this compound.
CysLT1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to the CysLT1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CysLT1 receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a CysLT1-specific radioligand (e.g., [3H]LTD4) and varying concentrations of this compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the displacement of the radioligand by this compound to determine the IC50, which can be converted to a Ki value.
mGluR2 Functional Assay (cAMP Measurement)
This assay measures the ability of a PAM to enhance the function of the mGluR2 receptor.
References
LY-2300559: A Technical Overview of a Dual-Targeting Investigational Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2300559 is an investigational small molecule that was under development by Eli Lilly and Company. It possesses a unique dual mechanism of action, functioning as both a cysteinyl leukotriene 1 (CysLT1) receptor antagonist and a metabotropic glutamate receptor 2 (mGluR2) agonist.[1] This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended for an audience of researchers, scientists, and drug development professionals. The development of this compound was discontinued after Phase 2 clinical trials for the treatment of migraine.[2]
Chemical Structure and Properties
This compound is a carboxylic acid with low solubility.[3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 3-((S)-(4-((4-acetyl-3-hydroxy-2-propylphenoxy)methyl)phenyl)(hydroxy)methyl)benzoic acid |
| CAS Number | 889116-06-7 |
| Molecular Formula | C₂₆H₂₆O₆ |
| SMILES | CCCc1c(O)c(C(C)=O)cc(OCc2ccc(cc2)--INVALID-LINK--c3cccc(c3)C(=O)O)c1 |
| InChIKey | DWQVYDLTPMGYNE-DEOSSOPVSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 434.48 g/mol [4] |
| pKa | 4.5[3] |
| Solubility | Low solubility[3] |
| LogP | Data not available |
Pharmacological Profile
This compound was investigated for its potential therapeutic effects in nervous system disorders, particularly migraine, owing to its dual action on two distinct signaling pathways implicated in migraine pathophysiology.
Mechanism of Action
-
CysLT1 Receptor Antagonism: Cysteinyl leukotrienes are inflammatory mediators that, upon binding to the CysLT1 receptor, can trigger bronchoconstriction and other inflammatory responses. As a CysLT1 antagonist, this compound was expected to block these effects.
-
mGluR2 Receptor Agonism: The mGluR2 receptor is a G-protein coupled receptor that plays a role in modulating glutamatergic neurotransmission. Activation of mGluR2 can lead to a decrease in excessive glutamate release, a mechanism thought to be relevant in the treatment of migraine.
Signaling Pathways
The dual mechanism of action of this compound targets two distinct G-protein coupled receptor (GPCR) signaling pathways.
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is primarily coupled to the Gq alpha subunit of its associated G-protein. Ligand binding initiates a cascade that activates the phosphatidylinositol-calcium second messenger system.
mGluR2 Receptor Signaling Pathway
The mGluR2 receptor is coupled to the Gi/o alpha subunit. Agonist binding to this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate neurotransmitter release.
Experimental Protocols
General Synthesis Workflow
A logical workflow for the synthesis of a complex molecule like this compound would likely involve a multi-step process.
References
The Rise and Discontinuation of LY-2300559: A Dual-Targeting Approach to Migraine Prevention
An In-depth Technical Review of a Novel Investigational Drug
Developed by Eli Lilly and Company, LY-2300559 was a pioneering oral compound investigated for the prevention of migraine. Its unique dual mechanism of action, targeting both the metabotropic glutamate receptor 2 (mGluR2) and the cysteinyl leukotriene D4 receptor (CysLT1), represented a novel therapeutic strategy in the complex landscape of migraine pathophysiology. Despite its promising preclinical profile, the development of this compound was ultimately discontinued during Phase II clinical trials. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, intended for researchers, scientists, and drug development professionals.
Introduction: A Dual-Pronged Attack on Migraine
This compound emerged from a drug discovery program at Eli Lilly and Company aimed at identifying novel treatments for migraine. The rationale behind its development was to simultaneously modulate two distinct pathways implicated in migraine pathogenesis: glutamatergic neurotransmission and neuroinflammation.
This compound was designed as a positive allosteric modulator (PAM) of the mGluR2 and an antagonist of the CysLT1 receptor.[1] The potentiation of mGluR2, a G-protein coupled receptor, was intended to dampen excessive glutamate release, a key factor in the initiation and propagation of cortical spreading depression, the neurophysiological correlate of migraine aura. Concurrently, by blocking the CysLT1 receptor, this compound aimed to mitigate the pro-inflammatory effects of cysteinyl leukotrienes, which are involved in vasodilation and plasma protein extravasation within the dura mater, contributing to the pain of migraine.
Physicochemical Properties
This compound is characterized as a low-solubility carboxylic acid with a pKa of 4.5.[2] This inherent low solubility presented a challenge for oral bioavailability, a critical factor for a prophylactic migraine medication.
Preclinical Development and Formulation
To address the bioavailability challenge, extensive formulation studies were conducted. An investigation comparing a conventional high-shear wet granulation (HSWG) formulation with a solid dispersion formulation demonstrated the superior performance of the latter.[3]
Formulation and Bioavailability Studies
A pharmacokinetic study in humans revealed that the solid dispersion formulation of this compound resulted in a significant enhancement of drug exposure.[3]
| Pharmacokinetic Parameter | High-Shear Wet Granulation (HSWG) | Solid Dispersion | Fold Increase |
| Cmax (Maximum Concentration) | Baseline | 2.6x Baseline | 2.6 |
| AUC (Area Under the Curve) | Baseline | 1.9x Baseline | 1.9 |
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations.[3]
Experimental Protocol: Bioavailability Study
The human pharmacokinetic study was designed to compare the oral bioavailability of the HSWG and solid dispersion formulations of this compound. While the full protocol is not publicly available, such studies typically involve a crossover design where healthy volunteers receive a single dose of each formulation with a washout period in between. Blood samples are collected at various time points post-dosing, and the plasma concentrations of the drug are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The key pharmacokinetic parameters, Cmax and AUC, are then calculated to assess the rate and extent of drug absorption.
Mechanism of Action: Signaling Pathways
This compound's dual mechanism of action targets two distinct signaling pathways involved in migraine.
mGluR2 Positive Allosteric Modulation
As a positive allosteric modulator, this compound does not directly activate the mGluR2 receptor but enhances its sensitivity to the endogenous ligand, glutamate. This leads to a more robust Gαi/o-coupled signaling cascade, resulting in the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and ultimately, a reduction in presynaptic glutamate release.
CysLT1 Receptor Antagonism
This compound acts as a competitive antagonist at the CysLT1 receptor, blocking the binding of leukotriene D4 (LTD4). This prevents the activation of Gαq/11-coupled signaling, which would otherwise lead to an increase in intracellular calcium and subsequent pro-inflammatory responses, including vasodilation and increased vascular permeability.
Clinical Development
This compound advanced to Phase II clinical trials for the prevention of migraine.
Clinical Trial NCT01184508
A key study in the clinical development of this compound was a Phase II, randomized, double-blind, placebo-controlled trial (NCT01184508) designed to evaluate its efficacy and safety in patients with migraine.[4] The trial was completed in April 2012.[5]
| Trial Identifier | NCT01184508[4] |
| Status | Completed[5] |
| Phase | Phase 2[4] |
| Purpose | Treatment |
| Intervention | Drug: this compound, Placebo |
| Primary Outcome | Change from baseline in the number of migraine days per 28 days |
| Enrollment | 206 participants |
Table 2: Key Details of the Phase II Clinical Trial for this compound.
Discontinuation of Development
Despite the completion of the Phase II trial, Eli Lilly and Company discontinued the development of this compound for migraine in July 2012.[5] The specific reasons for this decision have not been publicly disclosed, but discontinuations at this stage of development are often due to a lack of sufficient efficacy, an unfavorable side-effect profile, or strategic portfolio decisions.
Conclusion
This compound was a chemically and mechanistically novel investigational drug for migraine prophylaxis. Its dual action as a positive allosteric modulator of mGluR2 and an antagonist of the CysLT1 receptor was a scientifically compelling approach to simultaneously address both the neuronal hyperexcitability and neuroinflammatory aspects of migraine. While the compound's development was halted, the scientific journey of this compound provides valuable insights for the field of migraine research and drug development. The challenges encountered with its formulation and the ultimate outcome of its clinical trial underscore the complexities of translating a promising preclinical concept into a successful therapeutic. The exploration of dual-target ligands remains an area of active research, and the story of this compound serves as an important case study for future endeavors in this domain.
References
Pharmacological Profile of LY-2300559: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2300559 is an investigational compound developed by Eli Lilly and Company with a novel dual mechanism of action, targeting both the cysteinyl leukotriene 1 (CysLT1) receptor and the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a CysLT1 receptor antagonist and a positive allosteric modulator (PAM) of the mGluR2 receptor, this compound was evaluated for the preventive treatment of migraine.[2][3] Despite its promising preclinical profile, the clinical development of this compound was discontinued in Phase II.[2][3] This technical guide provides a comprehensive overview of the publicly available pharmacological data on this compound, including its mechanism of action, and offers representative experimental protocols and signaling pathway diagrams to facilitate further research in this area.
Introduction
Migraine is a complex neurological disorder characterized by recurrent episodes of headache, often accompanied by sensory disturbances. The pathophysiology of migraine is multifactorial, involving both neuronal and vascular mechanisms. The dual-target approach of this compound, simultaneously modulating inflammatory pathways via CysLT1 antagonism and neuronal hyperexcitability through mGluR2 positive allosteric modulation, represented a novel therapeutic strategy.
Mechanism of Action
This compound exhibits a dual pharmacological action:
-
Cysteinyl Leukotriene 1 (CysLT1) Receptor Antagonism: CysLT1 receptors are G-protein coupled receptors (GPCRs) that are activated by cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). Activation of CysLT1 receptors, primarily coupled through Gq/11, leads to downstream signaling cascades that mediate pro-inflammatory responses, bronchoconstriction, and vascular permeability, all of which are implicated in migraine pathophysiology.[4][5] By competitively blocking the CysLT1 receptor, this compound is expected to mitigate these inflammatory processes.
-
Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulation: mGluR2 is a subtype of metabotropic glutamate receptor, a class C GPCR.[6] Located predominantly on presynaptic terminals, mGluR2 acts as an autoreceptor to inhibit the release of glutamate.[6] As a positive allosteric modulator, this compound is believed to enhance the sensitivity of the mGluR2 receptor to its endogenous ligand, glutamate, thereby reducing excessive glutamate release and dampening neuronal hyperexcitability, a key feature of migraine. mGluR2 receptors are coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
Quantitative Pharmacological Data
Specific quantitative data on the binding affinity (Ki, IC50) and functional potency (EC50) of this compound for its targets are not publicly available. The following tables are provided as a template for such data, with placeholder values to illustrate the desired format.
Table 1: In Vitro CysLT1 Receptor Antagonist Activity of this compound
| Parameter | Species | Assay Type | Value |
| Ki | Human | [³H]-LTD₄ Binding | Data not available |
| IC50 | Human | [³H]-LTD₄ Binding | Data not available |
| IC50 | Human | Calcium Mobilization | Data not available |
Table 2: In Vitro mGluR2 Positive Allosteric Modulator Activity of this compound
| Parameter | Species | Assay Type | Value |
| EC50 | Human | [³⁵S]GTPγS Binding | Data not available |
| EC50 | Human | Calcium Mobilization (in the presence of glutamate) | Data not available |
| Fold Shift | Human | Glutamate CRC | Data not available |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for assessing the activity of CysLT1 receptor antagonists and mGluR2 positive allosteric modulators.
CysLT1 Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CysLT1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human CysLT1 receptor.
-
[³H]-LTD₄ (radioligand).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Unlabeled LTD₄ (for determining non-specific binding).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]-LTD₄) at a fixed concentration (typically near its Kd).
-
For total binding wells, add only the assay buffer and radioligand.
-
For non-specific binding wells, add assay buffer, radioligand, and a high concentration of unlabeled LTD₄.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
mGluR2 Positive Allosteric Modulator Functional Assay (Representative Protocol)
This protocol describes a functional assay to measure the potentiation of the glutamate response by a PAM at the mGluR2 receptor, often by measuring intracellular calcium mobilization in a cell line co-expressing the receptor and a promiscuous G-protein like Gα16.[8]
Materials:
-
HEK293 cells stably co-expressing the human mGluR2 receptor and Gα16.
-
Glutamate.
-
Test compound (e.g., this compound).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound (PAM) at various concentrations to the wells and incubate for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a sub-maximal concentration (e.g., EC₂₀) of glutamate to the wells and immediately measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
Generate concentration-response curves for the test compound in the presence of the fixed concentration of glutamate.
-
Calculate the EC50 value of the PAM from the concentration-response curve using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the CysLT1 and mGluR2 receptors and a general workflow for the characterization of a dual-acting compound like this compound.
Caption: CysLT1 Receptor Signaling Pathway Blockade by this compound.
Caption: mGluR2 Signaling Pathway Modulation by this compound.
Caption: General Experimental Workflow for a Dual-Acting Compound.
Conclusion
This compound is a unique pharmacological agent with a dual mechanism of action targeting both inflammatory and neuronal pathways relevant to migraine. Although its clinical development was halted, the rationale behind its design remains a compelling area of research. This technical guide consolidates the available information on this compound and provides a framework for future investigations into dual-target compounds for the treatment of migraine and other neurological disorders. Further disclosure of preclinical data would be invaluable to the scientific community for a more complete understanding of its pharmacological profile.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. LY 2300559 - AdisInsight [adisinsight.springer.com]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The mGluR2 positive allosteric modulator, SAR218645, improves memory and attention deficits in translational models of cognitive symptoms associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of LY-2300559: A Dual-Action Investigational Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY-2300559 is an investigational compound developed by Eli Lilly and Company, notable for its novel dual mechanism of action.[1][2][3] It functions as both an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] This unique pharmacological profile positioned it as a potential therapeutic for migraine, a condition where both inflammatory and glutamatergic pathways are implicated.[1][2] Despite its promising preclinical profile, the clinical development of this compound was discontinued after Phase II trials.[3] This technical guide provides a comprehensive overview of the available in vitro characterization of this compound, detailing its mechanism of action, and outlining the general experimental protocols relevant to its targets.
Introduction
Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The pathophysiology is understood to involve both the release of inflammatory mediators, such as cysteinyl leukotrienes, and dysregulation of glutamatergic neurotransmission. This compound was designed to address both of these pathways through its dual activity. As a CysLT1 antagonist, it blocks the pro-inflammatory effects of leukotrienes. Concurrently, as an mGluR2 PAM, it enhances the activity of the endogenous ligand glutamate at mGluR2, which is involved in modulating neuronal excitability.
Mechanism of Action
This compound's therapeutic potential stems from its engagement with two distinct signaling pathways:
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: CysLT1 is a G-protein coupled receptor (GPCR) that, upon activation by cysteinyl leukotrienes (LTC4, LTD4, LTE4), mediates inflammatory responses, including bronchoconstriction and vascular permeability. By acting as an antagonist, this compound is presumed to block these downstream effects.[4][5][6]
-
Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulation: mGluR2 is a class C GPCR that plays a crucial role in regulating synaptic transmission. As a PAM, this compound does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[7][8] This potentiation of mGluR2 activity is thought to dampen excessive glutamate release, a key factor in neuronal hyperexcitability associated with migraine.
Below is a diagram illustrating the dual mechanism of action of this compound.
In Vitro Pharmacological Data
Detailed quantitative in vitro data for this compound is not extensively available in the public domain. Preclinical studies were conducted, but the specific binding affinities (Ki), antagonist potencies (IC50), and PAM activities (EC50) have not been fully disclosed in accessible literature.[1][9][10][11] The tables below are structured to present such data, which would be populated from the primary scientific literature if it were available.
Table 1: CysLT1 Receptor Antagonist Activity of this compound
| Assay Type | Ligand | Cell Line/Tissue | Parameter | Value | Reference |
| Radioligand Binding | [³H]-LTD₄ | (Not Available) | Ki | (Not Available) | (Not Available) |
| Functional Antagonism | LTD₄ | (Not Available) | IC₅₀ / pA₂ | (Not Available) | (Not Available) |
Table 2: mGluR2 Positive Allosteric Modulator Activity of this compound
| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |
| Functional Assay | Glutamate (at EC₂₀) | (Not Available) | EC₅₀ | (Not Available) | (Not Available) |
| Radioligand Binding | (Not Available) | (Not Available) | (Not Available) | (Not Available) | (Not Available) |
Experimental Protocols
While specific protocols for this compound are not publicly detailed, the following sections describe the general methodologies employed for characterizing CysLT1 antagonists and mGluR2 PAMs.
CysLT1 Receptor Binding Assay
This assay is designed to determine the affinity of a test compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human CysLT1 receptor or from tissues known to endogenously express the receptor.
-
Incubation: The membranes are incubated in a buffered solution with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]-LTD₄) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
CysLT1 Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of a test compound to inhibit the functional response (intracellular calcium increase) induced by a CysLT1 agonist.[5]
Workflow Diagram:
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the CysLT1 receptor are cultured and then loaded with a fluorescent calcium indicator dye.
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Agonist Stimulation: A CysLT1 agonist, such as LTD₄, is added to the cells to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader.
-
Data Analysis: The inhibitory effect of the test compound is quantified by determining the IC₅₀ value from the concentration-response curve.
mGluR2 Positive Allosteric Modulator Functional Assay
This type of assay assesses the ability of a compound to potentiate the response of the mGluR2 to a sub-maximal concentration of glutamate. Common readouts include measuring changes in intracellular signaling molecules like cAMP or ion flux through co-expressed channels.[7]
Workflow Diagram:
Methodology:
-
Cell Culture: A suitable cell line recombinantly expressing the human mGluR2 is used.
-
Compound Addition: The cells are treated with a range of concentrations of the putative PAM (this compound).
-
Agonist Addition: A concentration of glutamate that elicits a sub-maximal response (typically the EC₂₀) is added to the cells.
-
Response Measurement: The cellular response is measured. For mGluR2, which is a Gi-coupled receptor, this often involves measuring the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels, or measuring ion flux in cells co-expressing appropriate channels.
-
Data Analysis: The potentiation of the glutamate response by the test compound is plotted against its concentration to determine the EC₅₀ (the concentration at which half-maximal potentiation is observed) and the maximum potentiation effect.
Conclusion
This compound represents an innovative approach to migraine therapy by simultaneously targeting both inflammatory and neuronal hyperexcitability pathways. Its dual activity as a CysLT1 antagonist and an mGluR2 PAM is a testament to the advancements in rational drug design. While the clinical development of this compound was halted, the in vitro characterization of this and similar dual-action molecules provides valuable insights for future drug discovery efforts in the field of neurology and beyond. The methodologies outlined in this guide serve as a foundational reference for researchers engaged in the characterization of novel compounds targeting these important receptor systems. Further disclosure of the preclinical data for this compound would be of significant interest to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. LY 2300559 - AdisInsight [adisinsight.springer.com]
- 4. Functional characterization of human cysteinyl leukotriene 1 receptor gene structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
LY-2300559: A Technical Overview of its Dual-Target Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2300559 is a discontinued investigational compound originally developed by Eli Lilly and Company for the treatment of migraine.[1][2] It possesses a unique dual-target mechanism of action, functioning as both an antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1) and a positive allosteric modulator (PAM) of the Metabotropic Glutamate Receptor 2 (mGluR2).[1] This document provides a comprehensive technical guide on the target binding affinity of this compound, detailing its molecular targets, the associated signaling pathways, and representative experimental protocols for characterizing its interactions. Due to the limited availability of specific binding affinity data for this compound in the public domain, this guide presents contextual data from analogous compounds to illustrate the typical methodologies and expected affinity ranges.
Core Targets and Mechanism of Action
This compound modulates two distinct receptor systems implicated in the pathophysiology of migraine and other neurological disorders:
-
Cysteinyl Leukotriene Receptor 1 (CysLT1): As an antagonist, this compound competitively blocks the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to the CysLT1 receptor. These lipid mediators are potent inflammatory molecules that contribute to bronchoconstriction, airway edema, and inflammatory cell recruitment.[3] CysLT1 is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3]
-
Metabotropic Glutamate Receptor 2 (mGluR2): As a positive allosteric modulator, this compound enhances the response of the mGluR2 to its endogenous ligand, glutamate. It binds to a site on the receptor distinct from the glutamate binding site, potentiating the receptor's activity. mGluR2 is a member of the Group II metabotropic glutamate receptors and is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Binding Affinity Data
| Compound | Target | Assay Type | Ligand/Agonist | Value (nM) | Parameter | Source |
| Montelukast | CysLT1 | Calcium Mobilization | UTP | 7700 | IC50 | [4] |
| Montelukast | CysLT1 | Calcium Mobilization | UDP | 4500 | IC50 | [4] |
| Zafirlukast | CysLT1 | Radioligand Binding | [³H]-LTD₄ | High Affinity | Ki | [5] |
| Pranlukast | CysLT1 | Radioligand Binding | [³H]-LTD₄ | Moderate Affinity | Ki | [5] |
| CysLT1 receptor antagonist-1 | CysLT1R | Not Specified | Not Specified | 3900 | IC50 | [6] |
| AZD-8529 | mGluR2 | Not Specified | Not Specified | 285 | EC50 | [7] |
| Biphenylindanone A (BINA) | mGluR2 | Not Specified | Not Specified | Potentiator | EC50 | [7] |
| ADX-47273 | mGluR5 (related target) | Potentiation of glutamate response | Glutamate (50 nM) | 170 | EC50 | [7] |
Signaling Pathways
The dual-action of this compound impacts two distinct signaling cascades:
CysLT1 Receptor Signaling Pathway
Antagonism of the CysLT1 receptor by this compound inhibits the downstream signaling cascade initiated by cysteinyl leukotrienes. This pathway is primarily associated with inflammatory responses.
mGluR2 Signaling Pathway
As a positive allosteric modulator, this compound enhances the inhibitory effect of glutamate on neuronal excitability through the mGluR2 signaling pathway.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for radioligand binding assays and functional assays commonly used to characterize CysLT1 receptor antagonists and mGluR2 PAMs, respectively.
Representative CysLT1 Receptor Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CysLT1 receptor.[3][8][9][10]
Detailed Steps:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human CysLT1 receptor.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand (e.g., [³H]LTD₄) at a fixed concentration (typically at or below its Kd), and the membrane preparation.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known CysLT1 antagonist).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Representative mGluR2 Positive Allosteric Modulator Functional Assay Protocol
This protocol describes a functional assay to measure the ability of a test compound to potentiate the effect of glutamate on mGluR2 activation, often by measuring downstream signaling events like changes in intracellular calcium or cAMP levels.
Detailed Steps:
-
Cell Culture and Plating:
-
Use a cell line (e.g., HEK293 or CHO) stably co-expressing the human mGluR2 receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel, or another suitable reporter system.
-
Plate the cells in a 96-well or 384-well microplate and grow to an appropriate confluency.
-
-
Assay Procedure:
-
Wash the cells with an assay buffer.
-
If measuring intracellular calcium, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound (this compound) at a range of concentrations and incubate for a defined period.
-
Add a fixed, sub-maximal concentration of glutamate (e.g., the EC₂₀) to stimulate the mGluR2 receptor.
-
-
Signal Detection:
-
Immediately measure the response using a plate reader capable of detecting the specific signal (e.g., fluorescence for calcium assays, or luminescence for cAMP assays).
-
-
Data Analysis:
-
Normalize the data to the response of glutamate alone.
-
Plot the potentiation of the glutamate response as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for potentiation, which represents the concentration of the PAM that produces 50% of the maximal potentiation of the glutamate response.
-
Conclusion
This compound is a compound with a novel dual mechanism of action, targeting both the CysLT1 and mGluR2 receptors. While specific binding affinity data for this compound remains elusive in the public domain, this guide provides a comprehensive overview of its targets, their signaling pathways, and the standard experimental methodologies used to characterize such molecules. The provided representative data and protocols offer a valuable resource for researchers in the fields of pharmacology and drug development interested in the complex pharmacology of dual-target ligands. Further investigation into the preclinical data of this compound, should it become available, would be of significant interest to the scientific community.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. LY 2300559 - AdisInsight [adisinsight.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
An In-depth Technical Guide to LY-2300559 for Migraine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2300559 is an investigational compound that was developed by Eli Lilly and Company for the preventive treatment of migraine. It possesses a novel dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] This unique pharmacological profile targets two distinct pathways implicated in the pathophysiology of migraine: glutamatergic neurotransmission and neuroinflammation. Although the clinical development of this compound was discontinued during Phase 2 trials due to safety concerns, its preclinical data and mechanism of action provide valuable insights for ongoing migraine research and drug development.[2][3]
Core Pharmacology and Mechanism of Action
This compound's therapeutic potential in migraine stems from its ability to modulate two key signaling pathways. As an mGluR2 PAM, it enhances the activity of the endogenous ligand, glutamate, at the mGluR2 receptor. This receptor is a Gi/o-coupled protein that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent reduction in neuronal excitability. In the context of migraine, potentiation of mGluR2 is thought to dampen the hyperexcitability of the trigeminal nervous system.
Simultaneously, as a CysLT1 receptor antagonist, this compound blocks the action of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent inflammatory mediators. The CysLT1 receptor is a Gq-coupled protein that, when activated, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), promoting neuroinflammation, a process increasingly recognized as a significant contributor to migraine pain.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Target | Action | Parameter | Value | Assay System |
| mGluR2 | Positive Allosteric Modulator | EC50 | 50 nM | Not specified in abstract |
| CysLT1 | Antagonist | Kb | 22 nM | Not specified in abstract |
| CysLT1 | Antagonist | IC50 | 727 nM | Intracellular calcium-based functional assay |
Data from an abstract of the 7th International Meeting on Metabotropic Glutamate Receptors.
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Bioavailability | Clearance | Volume of Distribution | Brain-to-Plasma Ratio | Plasma Protein Binding |
| Rat | 41% | 2.1 mg/min/kg | Low | < 0.01 | ≥ 99% |
| Dog | 76% | 3.8 mg/min/kg | Low | Not Reported | Not Reported |
Data from an abstract of the 7th International Meeting on Metabotropic Glutamate Receptors.
Table 3: Preclinical In Vivo Efficacy and Safety of this compound
| Model | Parameter | Effective Dose | Species |
| Dural Plasma Protein Extravasation (PPE) | Full Effect | 0.01 mg/kg, p.o. | Rat |
| Pilot Toxicology Study (15 days) | NOAEL | ≥ 500 mg/kg | Rat |
| Pilot Toxicology Study (7 days) | NOAEL | ≥ 500 mg/kg | Dog |
NOAEL: No-Observed-Adverse-Effect Level. Data from an abstract of the 7th International Meeting on Metabotropic Glutamate Receptors.
Table 4: Human Pharmacokinetics of this compound Formulations
| Formulation | Cmax Improvement (vs. HSWG) | AUC Improvement (vs. HSWG) |
| Solid Dispersion | 2.6 times greater | 1.9 times greater |
HSWG: High-Shear Wet Granulation. Data from a study on formulation performance.[3]
Experimental Protocols
Detailed experimental protocols for this compound are not fully available in the public domain. However, based on the nature of the compound and common methodologies in the field, the following are representative protocols for assessing its dual activity.
In Vitro mGluR2 Positive Allosteric Modulator Assay (Hypothetical)
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the mGluR2 receptor.
Methodology:
-
Cell Culture: A stable cell line expressing the human mGluR2 receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.
-
Assay Principle: The assay measures the potentiation of a sub-maximal concentration of the endogenous agonist, glutamate, on a downstream signaling event, such as inhibition of forskolin-stimulated cAMP accumulation or activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Procedure:
-
Cells are plated in a multi-well format.
-
Cells are incubated with a fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
Increasing concentrations of this compound are added to the wells.
-
For cAMP measurement, cells are stimulated with forskolin. The reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
For GIRK channel activation, changes in membrane potential or ion flux are measured using a fluorescent membrane potential dye or an automated patch-clamp system.
-
-
Data Analysis: The potentiation of the glutamate response by this compound is plotted against the concentration of this compound to determine the EC50 (concentration for 50% of maximal potentiation).
In Vitro CysLT1 Receptor Antagonist Binding Assay (Hypothetical)
Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line or tissue endogenously expressing the CysLT1 receptor (e.g., U937 cells or human lung tissue).
-
Assay Principle: This is a competitive radioligand binding assay where the ability of this compound to displace a known high-affinity radiolabeled CysLT1 antagonist (e.g., [3H]-Montelukast) is measured.
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
Preclinical Dural Plasma Protein Extravasation (PPE) Model
Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic inflammation relevant to migraine.
Methodology:
-
Animal Model: Anesthetized rats or guinea pigs are used.
-
Procedure:
-
The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation in the dura mater.
-
A fluorescently labeled protein (e.g., Evans blue or FITC-albumin) is injected intravenously to serve as a marker for plasma protein extravasation.
-
This compound or vehicle is administered orally at various doses prior to trigeminal stimulation.
-
After a set period, the animals are euthanized, and the dura mater is removed.
-
The amount of extravasated fluorescent dye in the dura is quantified spectrophotometrically or fluorometrically.
-
-
Data Analysis: The dose-dependent inhibition of plasma protein extravasation by this compound is determined, and the ED50 (dose for 50% maximal inhibition) is calculated.
Clinical Trial Summary (NCT01184508)
A Phase 2, randomized, double-blind, placebo-controlled proof-of-concept study of this compound for the prevention of migraine was initiated.[2] The trial was terminated due to observations of elevated alanine transaminase (ALT) and aspartate transaminase (AST) in some patients, indicating potential hepatotoxicity. Detailed efficacy and safety results from this trial are not publicly available.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Workflow
Caption: Drug development workflow for this compound.
Conclusion
This compound represents a pioneering effort in the development of dual-target therapies for migraine. By simultaneously modulating glutamatergic hyperexcitability and leukotriene-mediated neuroinflammation, it addressed two core components of migraine pathophysiology. While its clinical development was halted, the preclinical data and the rationale behind its dual mechanism of action remain highly relevant for the field. The information presented in this guide serves as a comprehensive resource for researchers and scientists working to develop the next generation of migraine therapeutics. The challenges encountered during the development of this compound, particularly the off-target safety signals, underscore the importance of thorough preclinical safety and toxicology profiling for novel drug candidates.
References
Discontinued Research Program: A Technical Overview of LY-2300559
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical summary compiled from publicly available scientific literature, clinical trial registries, and drug development databases. It is intended for informational purposes for a scientific audience. The discontinuation of a clinical development program is a complex decision, and the specific rationale for Eli Lilly's decision to halt the development of LY-2300559 has not been publicly disclosed. This guide synthesizes the available data and does not contain proprietary or unpublished information.
Executive Summary
This compound was a novel investigational compound developed by Eli Lilly and Company for the preventive treatment of migraine. The molecule was engineered with a dual mechanism of action, functioning as both a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Research progressed to Phase II clinical trials before the program was discontinued in July 2012. This document provides a detailed overview of the known pharmacology, formulation science, and clinical development history of this compound.
Mechanism of Action
This compound possessed a unique dual-action profile targeting two distinct pathways implicated in neurological and inflammatory processes.
-
Metabotropic Glutamate Receptor 2 (mGluR2) Agonism: mGluR2 is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[1] Predominantly located on presynaptic terminals, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the release of the excitatory neurotransmitter glutamate.[2] By potentiating this receptor, this compound was hypothesized to dampen excessive glutamatergic signaling, a key process in migraine pathophysiology.
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: The CysLT1 receptor is a Gq-coupled GPCR activated by inflammatory lipid mediators like leukotriene D4 (LTD4).[3] Upon activation, it stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[4] This pathway is central to inflammatory and hypersensitivity reactions.[3] By blocking the CysLT1 receptor, this compound was intended to mitigate neuro-inflammatory processes contributing to migraine.
Signaling Pathway Visualizations
Caption: Presynaptic mGluR2 activation pathway modulated by this compound.
Caption: Postsynaptic CysLT1 receptor antagonism by this compound.
Formulation and Pharmacokinetic Studies
This compound is characterized as a low-solubility acidic compound. Research was conducted to enhance its oral bioavailability, comparing a conventional high-shear wet granulation (HSWG) formulation against a more advanced solid dispersion formulation.
Pharmacokinetic Data
A human pharmacokinetic study demonstrated superior performance of the solid dispersion formulation.[4][5] The key parameters are summarized below.
| Pharmacokinetic Parameter | Formulation Type | Value |
| Maximum Concentration (Cmax) | Solid Dispersion vs. HSWG | 2.6x greater |
| Area Under the Curve (AUC) | Solid Dispersion vs. HSWG | 1.9x greater |
Experimental Protocols
Artificial Stomach Duodenum (ASD) Model: To mechanistically understand the observed pharmacokinetic differences, an in vitro ASD model was employed.[4][5] This non-compendial dissolution apparatus is designed to simulate the dynamic physiological conditions of the upper gastrointestinal tract.
-
Objective: To evaluate the dissolution, precipitation, and re-dissolution characteristics of different drug formulations under physiologically relevant conditions of pH, volume, and transit time.[6]
-
Apparatus: The model consists of two primary, temperature-controlled (37°C) compartments: a "stomach" chamber and a "duodenum" chamber.[6]
-
Stomach Compartment: Initially contains a resting volume (e.g., 50 mL) of acidic gastric fluid (e.g., pH 2.0). The drug formulation is introduced with a dosing fluid (e.g., 200 mL). Fresh gastric fluid is continuously infused (e.g., 2 mL/min).[6]
-
Transit Simulation: Stomach contents are transferred to the duodenum compartment based on first-order kinetics, simulating gastric emptying with a typical half-life of 15 minutes.[6]
-
Duodenum Compartment: Contains a constant volume (e.g., 30 mL) of simulated intestinal fluid (e.g., pH 6.5 phosphate buffer with bile salts). Fresh fluid is continuously infused to mimic intestinal secretions.[6]
-
Analysis: For this compound, imaging experiments using a pH-indicating dye were conducted within the ASD model. This revealed that the excipient meglumine in the solid dispersion formulation created localized pH gradients, leading to rapid initial dissolution and supersaturation in the stomach. As meglumine dissipated, the drug precipitated into an amorphous solid, which then rapidly re-dissolved upon transit to the more neutral pH of the duodenum.[4][5]
Clinical Development and Discontinuation
This compound advanced to a Phase II clinical trial for the prevention of migraine before its development was halted.
Phase II Clinical Trial (NCT01184508)
-
Official Title: A Randomized, Double-Blind, Placebo Controlled Proof of Concept Study of LY2300559 in Patients With Migraine.
-
Status: Terminated.
-
Objective: The primary goal was to measure the change in the frequency of migraine attacks per 28 days in patients treated orally with this compound over a 12-week period.
-
Population: The study intended to enroll patients with a history of 4 to 14 migraine attacks per month.
-
Results: The results of this clinical trial have not been made publicly available.
Discontinuation of Research
In July 2012, the development program for this compound was officially discontinued.[7] The specific data or events from the Phase II trial that led to this strategic decision have not been released by Eli Lilly and Company. Common reasons for discontinuing mid-stage clinical programs include failure to meet primary efficacy endpoints, observation of an unfavorable safety or tolerability profile, or strategic business decisions based on the emerging therapeutic landscape.
Caption: Generalized workflow for clinical development and discontinuation decisions.
Conclusion
This compound represented an innovative approach to migraine prevention by targeting both glutamatergic and inflammatory pathways. Publicly available data highlights successful formulation work that significantly improved its oral bioavailability. However, the compound's clinical development was terminated following a Phase II trial. Without access to the efficacy and safety data from this study, the precise reasons for its discontinuation remain unknown to the public. The history of this compound serves as a case study in the complexities of drug development, where promising preclinical and formulation data do not always translate to clinical success.
References
- 1. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 2. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of LY-2300559
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2300559 is a dual-action therapeutic candidate investigated for the prophylactic treatment of migraine. Its mechanism of action involves the positive allosteric modulation of the metabotropic glutamate receptor 2 (mGluR2) and the antagonism of the cysteinyl leukotriene receptor 1 (CysLT1). This document provides detailed protocols for preclinical in vivo evaluation of this compound and similar compounds, based on established models of migraine pathophysiology. Due to the limited availability of specific in vivo data for this compound, representative data from mechanistically similar compounds are presented to illustrate the expected pharmacological effects.
Signaling Pathways of this compound
The therapeutic potential of this compound in migraine is attributed to its modulation of two distinct signaling pathways:
-
Metabotropic Glutamate Receptor 2 (mGluR2) Pathway: this compound acts as a positive allosteric modulator (PAM) of mGluR2. Presynaptically located mGluR2 is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[1][2][3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent reduction in the release of the excitatory neurotransmitter glutamate.[1][3] This reduction in glutamatergic transmission is thought to dampen the hyperexcitability of the trigeminal nervous system implicated in migraine.
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Pathway: this compound is an antagonist of the CysLT1 receptor, another GPCR.[5] CysLT1 receptors are typically coupled to Gαq/11 proteins.[5] Their activation by cysteinyl leukotrienes (e.g., LTD4) initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC), promoting neuroinflammation and increased vascular permeability, key events in migraine pathology.[5][6] By blocking this receptor, this compound is expected to mitigate these pro-inflammatory effects.
Signaling Pathway Diagrams
References
- 1. mGluR2 acts through inhibitory Gα subunits to regulate transmission and long-term plasticity at hippocampal mossy fiber-CA3 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of metabotropic glutamate receptor 2 coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY-2300559 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2300559 is a dual-action small molecule that functions as both a metabotropic glutamate receptor 2 (mGluR2) agonist and a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[1] This unique pharmacological profile makes it a valuable tool for investigating the roles of these pathways in various physiological and pathological processes. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆O₆ | MedChemExpress |
| Molecular Weight | 434.48 g/mol | MedChemExpress |
| Solubility | DMSO: 60 mg/mL (138.1 mM) | TargetMol |
| Appearance | Crystalline solid | - |
Experimental Protocols
1. Preparation of Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for future use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 60 mg/mL concentration. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 60 mg of this compound.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to aid in dissolution.
-
Sonication: For complete dissolution, sonicate the solution in a water bath for 10-15 minutes. [cite: TargetMol] Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
2. Preparation of Working Solution for Cell Culture
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (60 mg/mL in DMSO)
-
Pre-warmed complete cell culture medium (specific to the cell line being used)
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): It is recommended to perform serial dilutions to achieve the final desired concentration. This minimizes the volume of DMSO added to the cell culture, as high concentrations of DMSO can be toxic to cells.
-
Intermediate Dilution: First, dilute the stock solution in cell culture medium to create an intermediate concentration (e.g., 1 mM).
-
Final Dilution: Further dilute the intermediate solution into the final volume of cell culture medium to reach the desired working concentration (e.g., 1 µM, 10 µM).
-
-
Mixing: Gently mix the final working solution by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Recommended Working Concentrations:
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on studies with similar compounds, a starting concentration range of 1 µM to 10 µM is recommended for in vitro studies.[2][3] Researchers should perform a dose-response curve to determine the most effective concentration for their specific application.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound.
Caption: Signaling pathways of this compound.
References
Preclinical Dosage Information for LY-2300559 in Animal Models Remains Undisclosed
Detailed information regarding the recommended dosage of the investigational drug LY-2300559 in preclinical animal models is not publicly available. Despite a thorough review of scientific literature, patent databases, and clinical trial registries, specific quantitative data on dosing regimens, administration routes, and experimental protocols for animal studies of this compound could not be obtained.
This compound, developed by Eli Lilly and Company, is a compound that acts as a dual antagonist for the cysteinyl leukotriene receptor 1 (CysLT1) and a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). The drug was under investigation for the prevention of migraine and progressed to Phase II clinical trials before its development was discontinued.
While information regarding the drug's mechanism of action and its clinical trial status is accessible, the specific details of the preclinical pharmacology, which would include dosage studies in various animal models, are not detailed in the available public records. A key publication titled, "Preclinical Characterization of LY2300559, a Dual Acting mGlu2 Receptor Potentiator and Leukotriene CysLT1 Receptor Antagonist, for Potential Use in Migraine," likely contains this information, but the full text of this article is not accessible.
Formulation studies have been published, describing the use of an artificial stomach duodenum model to improve the oral bioavailability of this compound. However, these studies do not provide the crucial in vivo dosage information required for creating detailed application notes and protocols for researchers.
Without access to the preclinical data, it is not possible to provide a summary of quantitative data in structured tables or to detail the experimental protocols for key experiments as requested. The signaling pathways and experimental workflows for this specific compound in the context of animal dosing remain proprietary information of the developing company.
Therefore, researchers, scientists, and drug development professionals seeking to work with this compound in animal models will need to consult internal documentation from Eli Lilly and Company or conduct their own dose-finding studies.
Known Information about this compound:
| Feature | Description |
| Developer | Eli Lilly and Company |
| Mechanism of Action | Dual CysLT1 antagonist and mGluR2 positive allosteric modulator |
| Therapeutic Target | Migraine Prevention |
| Development Phase | Discontinued after Phase II Clinical Trials |
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the theoretical signaling pathway of this compound based on its known targets.
Caption: Proposed dual mechanism of action of this compound.
Application Notes and Protocols for LY-2300559 Solid Dispersion Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of LY-2300559 as a solid dispersion to enhance its oral bioavailability. Detailed protocols for the preparation, characterization, and evaluation of this formulation are provided based on available scientific literature.
Introduction
This compound is a low-solubility acidic drug candidate (pKa = 4.5) that has been investigated for the treatment of migraine.[1] Its therapeutic potential is hindered by poor aqueous solubility, which can lead to low and variable oral bioavailability. To overcome this limitation, an amorphous solid dispersion (ASD) formulation has been developed. ASDs are a well-established strategy for improving the oral bioavailability of poorly water-soluble drugs by converting the crystalline drug into a higher-energy amorphous state, thereby increasing its dissolution rate and apparent solubility.[2][3][4]
A pivotal study demonstrated that a solid dispersion formulation of this compound significantly enhanced its absorption in humans compared to a conventional high-shear wet granulation (HSWG) formulation.[5][6][7] This enhancement is attributed to a unique mechanism involving transient supersaturation and the formation of an amorphous precipitate in the gastrointestinal tract.[5][6][7]
Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Chemical Class | Carboxylic Acid | [1] |
| pKa | 4.5 | [1] |
| Solubility | Poorly soluble in water | [5][6] |
| Therapeutic Target | Dual antagonist of the Leukotriene D4 (CysLT1) receptor and modulator of the Metabotropic glutamate 2 (mGluR2) receptor.[8] | Eli Lilly and Company |
Pharmacokinetic Profile: Solid Dispersion vs. Conventional Formulation
A human pharmacokinetic study revealed a marked improvement in the bioavailability of the this compound solid dispersion formulation compared to a conventional HSWG formulation.[5][6][7]
| Pharmacokinetic Parameter | Solid Dispersion Formulation | HSWG Formulation | Fold Increase |
| Cmax (Maximum Plasma Concentration) | - | - | 2.6x[5][6][7] |
| AUC (Area Under the Curve) | - | - | 1.9x[5][6][7] |
Absolute values for Cmax and AUC were not available in the reviewed literature.
Mechanism of Enhanced Bioavailability
The enhanced absorption of the this compound solid dispersion is attributed to a multi-step process within the gastrointestinal tract, as elucidated by studies using an artificial stomach duodenum (ASD) model.[5][6][7] This model simulates the physiological conditions of the stomach and duodenum to provide insights into drug dissolution and precipitation behavior.
Diagram of the Proposed Mechanism of Enhanced Absorption
Caption: Workflow of this compound solid dispersion absorption.
Experimental Protocols
Preparation of this compound Solid Dispersion (General Protocol)
While the specific polymer and drug-to-polymer ratio for the this compound solid dispersion are not publicly disclosed, a common method for preparing such formulations is spray drying.
Objective: To prepare an amorphous solid dispersion of this compound.
Materials:
-
This compound
-
A suitable polymeric carrier (e.g., hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone (PVP), or a Eudragit® polymer)
-
Meglumine
-
A suitable solvent system (e.g., acetone, methanol, or a mixture thereof)
Equipment:
-
Spray dryer
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Dissolve this compound, the selected polymer, and meglumine in the chosen solvent system to form a clear solution. The concentrations will depend on the desired drug loading and the solubility of each component in the solvent.
-
Optimize the spray drying parameters. These will be instrument-specific, but key parameters to consider include:
-
Inlet temperature
-
Atomization gas flow rate
-
Feed rate of the solution
-
Aspirator setting
-
-
Initiate the spray drying process by feeding the solution into the spray dryer.
-
The solvent rapidly evaporates, resulting in the formation of solid particles where the drug is amorphously dispersed within the polymer matrix.
-
Collect the resulting powder from the cyclone.
-
Perform secondary drying under vacuum to remove any residual solvent.
-
Store the final solid dispersion powder in a desiccator to prevent moisture-induced recrystallization.
Diagram of the Solid Dispersion Preparation Workflow
Caption: General workflow for preparing solid dispersions.
Characterization of the Solid Dispersion
Objective: To confirm the amorphous nature of this compound in the solid dispersion and assess its physical properties.
a) Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the solid dispersion and to confirm the absence of a melting endotherm for crystalline this compound.
-
Protocol:
-
Accurately weigh 3-5 mg of the solid dispersion powder into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
A single Tg, intermediate between that of the pure drug and the polymer, suggests a miscible amorphous system. The absence of a melting peak for this compound indicates its amorphous state.
-
b) Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the amorphous state of the drug in the formulation.
-
Protocol:
-
Pack the solid dispersion powder into a sample holder.
-
Analyze the sample using a PXRD instrument over a suitable 2θ range (e.g., 5-40°).
-
Crystalline materials produce sharp Bragg peaks, while amorphous materials show a characteristic "halo" pattern with no sharp peaks.
-
c) In Vitro Dissolution Testing
-
Purpose: To assess the dissolution rate and extent of drug release from the solid dispersion, often under biorelevant conditions.
-
Protocol (using an Artificial Stomach Duodenum model):
-
The ASD apparatus consists of a stomach chamber and a duodenum chamber.
-
Stomach Phase:
-
Add simulated gastric fluid (SGF, pH ~1.2-2.0) to the stomach chamber.
-
Introduce the this compound solid dispersion formulation.
-
Monitor the drug concentration over time to observe the initial rapid dissolution and supersaturation.
-
-
Duodenum Phase:
-
Simulate gastric emptying by transferring the contents of the stomach chamber to the duodenum chamber containing simulated intestinal fluid (SIF, pH ~6.8).
-
Monitor the drug concentration in the duodenum chamber to assess the redissolution of any precipitated amorphous drug.
-
-
Samples are taken at various time points from both chambers, filtered, and analyzed by HPLC to determine the concentration of this compound.
-
In Vivo Bioavailability Study (General Protocol)
Objective: To compare the pharmacokinetic parameters of the this compound solid dispersion to a reference formulation in human subjects.
This is a generalized protocol. A specific clinical trial protocol would require detailed ethical and regulatory approval.
Study Design: A randomized, two-way crossover study in healthy volunteers.
Procedure:
-
Subjects are fasted overnight.
-
A baseline blood sample is collected.
-
Subjects receive a single oral dose of either the this compound solid dispersion formulation or the reference (HSWG) formulation.
-
Serial blood samples are collected at predetermined time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose).
-
After a washout period (typically at least 7 half-lives of the drug), subjects receive the alternate formulation.
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
The concentration of this compound in the plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each subject for both formulations.
-
Statistical analysis is performed to compare the bioavailability of the two formulations.
Signaling Pathways of this compound Targets
This compound acts on two distinct receptor systems. The following diagrams illustrate the general signaling pathways associated with these receptors.
Diagram of the Leukotriene D4 (CysLT1) Receptor Signaling Pathway
References
- 1. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 2. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]
- 7. Mechanism for enhanced absorption of a solid dispersion formulation of LY2300559 using the artificial stomach duodenum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Characterizing the Dual Activity of LY-2300559
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for cell-based assays to characterize the activity of LY-2300559, a dual-action compound targeting the cysteinyl leukotriene receptor 1 (CysLT1) and the metabotropic glutamate receptor 2 (mGluR2). This compound acts as an antagonist of the CysLT1 receptor and a positive allosteric modulator (PAM) of the mGluR2 receptor. The following application notes describe common in vitro methods to quantify these activities, including functional cell-based assays and receptor binding assays. While specific preclinical data for this compound is not publicly available, these protocols represent standard industry practices for characterizing compounds with similar mechanisms of action.
Section 1: CysLT1 Receptor Antagonist Activity Assays
The cysteinyl leukotriene receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand leukotriene D4 (LTD4), couples to Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Cell-based assays for CysLT1 antagonists aim to measure the inhibition of this signaling cascade.
Signaling Pathway for CysLT1 Receptor
Caption: CysLT1 Receptor Signaling Pathway.
CysLT1 Functional Antagonism: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the CysLT1 receptor agonist, LTD4.
Experimental Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CysLT1 receptor are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Compound Treatment: After incubation, the dye solution is removed, and cells are washed again with HBSS. Wells are then treated with varying concentrations of this compound or vehicle control and incubated for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of an EC80 concentration of LTD4 to all wells. Fluorescence is monitored continuously for 2-3 minutes post-stimulation.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition is calculated. The inhibitory effect of this compound is determined by comparing the response in treated wells to the vehicle control. An IC50 value is calculated from the concentration-response curve.
CysLT1 Receptor Binding Assay
This assay quantifies the affinity of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: HEK293 cells expressing the CysLT1 receptor are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane preparation is stored at -80°C.
-
Binding Reaction: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled CysLT1 antagonist (e.g., [3H]-Montelukast) and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at room temperature for 1-2 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. The filter plate is washed with ice-cold buffer to remove unbound radioligand.
-
Detection: Scintillation cocktail is added to each well of the dried filter plate, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Representative Data for CysLT1 Antagonist Activity
| Assay Type | Parameter | Representative Value |
| Calcium Mobilization | IC50 | 10 nM |
| Receptor Binding | Ki | 5 nM |
Section 2: mGluR2 Positive Allosteric Modulator (PAM) Activity Assays
The metabotropic glutamate receptor 2 is a Gi/o-coupled GPCR that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A PAM for mGluR2 enhances the response of the receptor to its endogenous ligand, glutamate.
Signaling Pathway for mGluR2 Receptor
Caption: mGluR2 Receptor Signaling Pathway.
mGluR2 Functional Assay: cAMP Accumulation Assay
This assay measures the ability of this compound to potentiate the glutamate-induced inhibition of cAMP production.
Experimental Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor are cultured in F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates and incubated until confluent.
-
Assay Protocol:
-
The culture medium is removed, and cells are washed with serum-free medium.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Varying concentrations of this compound are added in the presence of a sub-maximal (EC20) concentration of glutamate.
-
Forskolin is added to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
The plate is incubated for 30 minutes at 37°C.
-
-
cAMP Detection: The reaction is stopped, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The potentiation of the glutamate response by this compound is calculated as the percentage increase in the inhibition of forskolin-stimulated cAMP accumulation. An EC50 value for the potentiating effect is determined from the concentration-response curve.
Experimental Workflow for Functional Assays
Caption: General Workflow for Cell-based Functional Assays.
Representative Data for mGluR2 PAM Activity
| Assay Type | Parameter | Representative Value |
| cAMP Accumulation | EC50 | 50 nM |
| % Max Glutamate Response | Emax | 150% |
Disclaimer: The protocols and data presented in these application notes are for illustrative purposes and are based on generally accepted methodologies for the characterization of CysLT1 antagonists and mGluR2 PAMs. Specific experimental conditions may require optimization. The representative data is hypothetical and not actual experimental data for this compound.
Application Notes and Protocols for Preclinical Administration of LY-2300559
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of LY-2300559, a dual-action compound with activity as a cysteinyl leukotriene 1 (CysLT1) receptor antagonist and a metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulator (PAM).[1][2] Developed by Eli Lilly and Company, this compound was investigated for the preventive treatment of migraine before its discontinuation.[1][2]
This document outlines the known mechanisms of action, formulation considerations, and generalized protocols for in vitro and in vivo preclinical evaluation. While specific quantitative preclinical data for this compound is not publicly available, this guide offers detailed methodologies for key experiments relevant to its therapeutic targets.
Mechanism of Action
This compound exhibits a unique dual mechanism of action:
-
CysLT1 Receptor Antagonism: It blocks the action of cysteinyl leukotrienes, which are inflammatory mediators implicated in the pathophysiology of migraine.
-
mGluR2 Positive Allosteric Modulation (PAM): It enhances the activity of the mGluR2 receptor, a target that has been explored for its potential to modulate neuronal excitability and impact migraine pathways.
This dual activity suggests a multi-faceted approach to migraine prophylaxis by targeting both inflammatory and neuronal signaling pathways.
Formulation for Preclinical Studies
This compound is characterized as a low-solubility carboxylic acid.[3] Preclinical formulation development is critical to ensure adequate exposure in in vivo studies. Studies have shown that a solid dispersion formulation of this compound significantly enhances its absorption compared to a conventional high-shear wet granulation (HSWG) formulation.[1]
Key Formulation Strategy:
-
Solid Dispersion: This formulation utilizes a carrier to disperse the drug at a molecular level, improving its dissolution rate and bioavailability. For this compound, a solid dispersion formulation was shown to increase Cmax and AUC by 2.6 and 1.9 times, respectively, in a human pharmacokinetic study.[1]
Table 1: Formulation Approaches for Preclinical Administration of this compound
| Formulation Type | Description | Advantages | Disadvantages |
| Solid Dispersion | Drug dispersed in a solid carrier matrix. | Enhanced solubility and bioavailability.[1] | May require specialized manufacturing techniques. |
| Suspension | Fine drug particles suspended in a liquid vehicle. | Suitable for oral administration of poorly soluble compounds. | Potential for non-uniform dosing if not properly prepared. |
| Solution (for IV) | Drug dissolved in a suitable solvent system. | Direct systemic administration, 100% bioavailability. | Requires careful selection of non-toxic solvents. |
Experimental Protocols
Detailed protocols for key experiments to evaluate the preclinical activity of this compound are provided below.
In Vitro Assays
1. CysLT1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the CysLT1 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CysLT1 receptor.
-
Radioligand Binding: Incubate the cell membranes with a known CysLT1 receptor radioligand (e.g., [³H]LTD₄) in the presence of varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the equilibrium dissociation constant (Ki).
-
2. mGluR2 Functional Assay (cAMP Measurement)
-
Objective: To assess the positive allosteric modulatory activity of this compound at the mGluR2 receptor.
-
Methodology:
-
Cell Culture: Use a cell line stably co-expressing the human mGluR2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or measure cAMP levels directly.
-
Treatment: Treat the cells with a sub-maximal concentration of glutamate (the natural agonist) in the presence of varying concentrations of this compound.
-
Forskolin Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Measurement:
-
For reporter gene assays, measure luciferase activity.
-
For direct cAMP measurement, lyse the cells and quantify cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis: Determine the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response (EC₅₀).
-
In Vivo Efficacy Model: Nitroglycerin (NTG)-Induced Migraine Model in Rats
-
Objective: To evaluate the efficacy of this compound in a preclinical model of migraine-like pain.
-
Animal Model: Male Sprague-Dawley rats (250-350 g).
-
Methodology:
-
Acclimation: Acclimate rats to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure baseline pain responses (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a radiant heat source).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage). The dose and timing of administration should be based on available pharmacokinetic data (if any) or determined in pilot studies.
-
Migraine Induction: At a specified time after drug administration, induce a migraine-like state by administering nitroglycerin (NTG) (e.g., 10 mg/kg, intraperitoneally).
-
Post-NTG Measurements: Assess pain responses at multiple time points after NTG administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the pain responses in the this compound-treated group to the vehicle-treated group to determine if the compound can prevent or reduce NTG-induced hyperalgesia.
-
Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound in preclinical species (e.g., rats, dogs).
-
Methodology:
-
Animal Models: Use male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs).
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral) and intravenously to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters.
-
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t₁/₂ | Elimination half-life. |
| CL | Total body clearance. |
| Vd | Volume of distribution. |
| F% | Absolute bioavailability (determined by comparing oral and IV AUC). |
Summary and Conclusions
This compound represents an interesting therapeutic candidate with a dual mechanism of action targeting key pathways in migraine pathophysiology. While the compound's development has been discontinued, the information and protocols provided here offer a valuable resource for researchers investigating similar compounds or exploring the roles of CysLT1 and mGluR2 in migraine and other neurological disorders. The successful preclinical development of any compound relies on robust formulation strategies and well-designed in vitro and in vivo studies as outlined in these notes. Further investigation into compounds with this dual pharmacology may yet yield promising new therapies for migraine prevention.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Mechanism for enhanced absorption of a solid dispersion formulation of LY2300559 using the artificial stomach duodenum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Measuring mGluR2 Potentiation with LY-2300559: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 2 (mGluR2) is a Gi/o-coupled G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. As a presynaptic autoreceptor, its activation by glutamate leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in glutamate release. This mechanism makes mGluR2 a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic neurotransmission.
Positive allosteric modulators (PAMs) of mGluR2 offer a sophisticated therapeutic strategy. Unlike orthosteric agonists, PAMs do not activate the receptor directly but rather enhance the receptor's response to the endogenous ligand, glutamate. This provides a modulatory effect that is spatially and temporally aligned with physiological glutamate signaling.
LY-2300559 is a compound developed by Eli Lilly and Company that has been characterized as a dual-acting mGluR2 positive allosteric modulator and a cysteinyl leukotriene receptor 1 (CysLT1) antagonist. While its development for the prevention of migraine was discontinued, its properties as an mGluR2 PAM make it a valuable research tool for studying the therapeutic potential of mGluR2 modulation.
These application notes provide a detailed overview of the methodologies to measure the potentiation of mGluR2 by this compound in vitro.
mGluR2 Signaling Pathway
Activation of mGluR2 by glutamate initiates a signaling cascade that inhibits adenylyl cyclase. For in vitro assays, cell lines are often engineered to co-express a promiscuous G-protein, such as Gαqi5, which redirects the signal through the Gq pathway, leading to a measurable increase in intracellular calcium.
Application Notes and Protocols for CysLT1 Receptor Antagonism Assay Using LY-2300559
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cysteinyl Leukotriene Receptor 1 (CysLT1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] Its endogenous ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators that trigger bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[1] Consequently, antagonism of the CysLT1 receptor is a well-established therapeutic strategy for managing these conditions.
LY-2300559 is a compound identified as a dual antagonist of the CysLT1 receptor and a modulator of the metabotropic glutamate receptor 2 (mGluR2).[2] While its clinical development was discontinued, its unique pharmacological profile makes it an interesting tool compound for in vitro research aimed at understanding CysLT1 receptor signaling and screening for novel antagonists.
These application notes provide detailed protocols for characterizing the CysLT1 receptor antagonist activity of this compound or other test compounds using two standard methodologies: a radioligand binding assay and a calcium mobilization functional assay.
Data Presentation
Due to the limited availability of specific quantitative data for this compound's CysLT1 antagonist activity in the public domain, the following table provides reference data for well-characterized CysLT1 receptor antagonists to serve as a benchmark for experimental results.
Table 1: Comparative Binding Affinity and Potency of CysLT1 Receptor Antagonists
| Compound | Assay Type | Cell Line/Tissue | Agonist/Radioligand | IC50 (nM) | Ki (nM) |
| Zafirlukast | Radioligand Binding | Human Lung Parenchyma | [³H]-LTD₄ | - | High Affinity |
| Montelukast | Radioligand Binding | Human Lung Parenchyma | [³H]-LTD₄ | - | High Affinity |
| Pranlukast | Radioligand Binding | Human Lung Parenchyma | [³H]-LTD₄ | - | Moderate Affinity |
| Zafirlukast | Calcium Mobilization | Stably transfected CysLT1 receptor reporter cells | LTD₄ | 20.6 ± 4.1 | - |
| Montelukast | Calcium Mobilization | dU937 cells | UTP | 7700 | - |
| Montelukast | Calcium Mobilization | dU937 cells | UDP | 4500 | - |
Note: IC50 values are dependent on assay conditions. Ki provides a more absolute measure of binding affinity.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the CysLT1 receptor signaling cascade and the logical workflow of the antagonism assays.
Caption: CysLT1 Receptor Signaling Pathway.
Caption: Experimental Workflow for CysLT1 Antagonism Assays.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the CysLT1 receptor by measuring its ability to displace the radiolabeled ligand [³H]-LTD₄.
1.1. Materials
-
Cells: HEK293 cells stably transfected with human CysLT1 receptor or U937 cells (which endogenously express CysLT1R).
-
Radioligand: [³H]-Leukotriene D₄ ([³H]-LTD₄).
-
Test Compound: this compound.
-
Reference Antagonist: Zafirlukast or Montelukast.
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
-
Equipment:
-
96-well microplates.
-
Cell harvester and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
-
1.2. Methods
1.2.1. Membrane Preparation
-
Culture CysLT1R-expressing cells to a high density and harvest by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold Lysis Buffer and homogenize using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
1.2.2. Competitive Binding Assay
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer.
-
Non-specific Binding (NSB): A high concentration of a reference antagonist (e.g., 10 µM Zafirlukast).
-
Test Compound: Serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Add a fixed concentration of [³H]-LTD₄ to all wells (typically at or below its Kd, e.g., 1-2 nM).
-
Initiate the binding reaction by adding the CysLT1R membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-LTD₄ binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the CysLT1 receptor agonist, LTD₄.
2.1. Materials
-
Cells: HEK293 cells stably expressing human CysLT1 receptor or another suitable cell line.
-
Agonist: Leukotriene D₄ (LTD₄).
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Buffers:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Equipment:
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading and automated injection capabilities (e.g., FLIPR or FlexStation).
-
2.2. Methods
2.2.1. Cell Preparation and Dye Loading
-
Seed CysLT1R-expressing cells into microplates and culture overnight to form a confluent monolayer.
-
Prepare a loading solution of the calcium indicator dye in Assay Buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with Assay Buffer to remove excess dye.
2.2.2. Antagonist Assay
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes.
-
Prepare a solution of LTD₄ in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Automatically inject the LTD₄ solution into the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-2 minutes).
2.3. Data Analysis
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the LTD₄-induced response against the log concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization) using a non-linear regression model.
Disclaimer: These protocols are intended as a guide. Optimal conditions for cell lines, reagent concentrations, and incubation times should be determined empirically for each specific experimental setup. The provided information on this compound is based on available public data, which is limited. Researchers should exercise their own judgment and perform appropriate validation experiments.
References
Application Notes and Protocols for Studying Glutamate and Leukotriene Pathways Using LY-2300559
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2300559 is a unique pharmacological tool developed by Eli Lilly and Company for the investigation of glutamate and leukotriene signaling pathways.[1][2] This compound exhibits a dual mechanism of action, functioning as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Although its clinical development for migraine was discontinued after Phase II trials, its distinct pharmacological profile makes it a valuable research compound for dissecting the complex interplay between these two critical signaling networks in various physiological and pathological processes.[1]
These application notes provide a comprehensive guide for utilizing this compound in preclinical research, offering detailed protocols for in vitro characterization and diagrams to visualize the targeted signaling pathways and experimental workflows.
Data Presentation: Quantitative Profile of this compound
Table 1: In Vitro Activity of this compound at the mGluR2
| Parameter | Assay Type | Cell Line | Agonist | This compound Value | Representative mGluR2 PAM (e.g., BINA) |
| EC₅₀ (Potentiation) | cAMP Assay | CHO or HEK293 expressing human mGluR2 | Glutamate (at EC₂₀) | Data not available | ~100-300 nM |
| Fold Potentiation | cAMP Assay | CHO or HEK293 expressing human mGluR2 | Glutamate (at EC₂₀) | Data not available | ~5-10 fold |
| Binding Affinity (Kᵢ) | Radioligand Binding | Membranes from cells expressing mGluR2 | [³H]-LY341495 | Data not available | Varies by compound |
Table 2: In Vitro Activity of this compound at the CysLT1 Receptor
| Parameter | Assay Type | Cell Line/Tissue | Agonist/Ligand | This compound Value | Representative CysLT1 Antagonist (e.g., Montelukast) |
| IC₅₀ (Antagonism) | Calcium Mobilization | U937 cells or HEK293 expressing human CysLT1 | LTD₄ | Data not available | ~1-10 nM |
| Binding Affinity (Kᵢ) | Radioligand Binding | Human lung membranes or cells expressing CysLT1 | [³H]-LTD₄ | Data not available | ~0.1-1 nM |
Signaling Pathways
To effectively utilize this compound, a thorough understanding of the signaling pathways it modulates is essential.
Glutamate mGluR2 Signaling Pathway
Metabotropic glutamate receptor 2 is a Gi/o-coupled receptor. Its activation by glutamate, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability.
Caption: Glutamate mGluR2 Signaling Pathway modulated by this compound.
Leukotriene Synthesis and CysLT1 Receptor Signaling Pathway
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent pro-inflammatory lipid mediators synthesized from arachidonic acid. They exert their effects by binding to CysLT receptors. The CysLT1 receptor, a Gq-coupled receptor, upon activation by its primary ligand LTD₄, stimulates phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively. This compound acts as an antagonist at the CysLT1 receptor, blocking these downstream signaling events.
Caption: Leukotriene synthesis and CysLT1 receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Protocol 1: mGluR2 Potentiation - cAMP Assay
This protocol is designed to measure the ability of this compound to potentiate glutamate-induced inhibition of cAMP production in cells expressing mGluR2.
Materials:
-
HEK293 or CHO cells stably expressing human mGluR2.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
Glutamate.
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).
-
384-well white opaque microplates.
Workflow Diagram:
Caption: Workflow for the mGluR2 cAMP potentiation assay.
Procedure:
-
Cell Plating: Seed mGluR2-expressing cells into a 384-well white opaque microplate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of glutamate and forskolin. The final concentration of glutamate should be its EC₂₀ (the concentration that gives 20% of the maximal response), and forskolin should be used at a concentration that stimulates a robust cAMP signal (e.g., 1-10 µM).
-
Assay: a. Remove the culture medium and wash the cells once with assay buffer. b. Add the desired concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature. c. Add the glutamate (EC₂₀) and forskolin solution to all wells (except for negative controls). d. Incubate for 15-30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Read the plate on a compatible plate reader. The data will show a decrease in the forskolin-stimulated cAMP signal in the presence of glutamate, and this decrease will be enhanced by this compound. Calculate the EC₅₀ for potentiation and the maximum fold potentiation.
Protocol 2: CysLT1 Receptor Antagonism - Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit LTD₄-induced increases in intracellular calcium in cells expressing the CysLT1 receptor.
Materials:
-
U937 cells or HEK293 cells stably expressing the human CysLT1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Leukotriene D₄ (LTD₄).
-
This compound.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).
Workflow Diagram:
Caption: Workflow for the CysLT1 receptor calcium mobilization assay.
Procedure:
-
Cell Plating: Plate CysLT1-expressing cells into a 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a stock solution of LTD₄ in assay buffer. The final concentration of LTD₄ should be its EC₈₀ (the concentration that gives 80% of the maximal response).
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the desired concentrations of this compound to the cell plate. c. Place the cell plate and the LTD₄ compound plate into the fluorescence plate reader. d. Initiate the kinetic read, measuring baseline fluorescence for a short period. e. The instrument will then add the LTD₄ solution to the wells, and the fluorescence will be measured continuously for several minutes to capture the calcium transient.
-
Data Analysis: The increase in fluorescence upon LTD₄ addition represents the calcium response. The inhibitory effect of this compound will be seen as a reduction in this response. Calculate the IC₅₀ for the antagonism of the LTD₄-induced calcium mobilization.
Conclusion
This compound is a valuable and specific tool for the simultaneous or individual study of mGluR2 and CysLT1 receptor signaling. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating the roles of these pathways in health and disease. Careful execution of these assays will enable the generation of robust and reproducible data, contributing to a deeper understanding of the complex interplay between glutamatergic and leukotriene signaling.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of LY-2300559
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of LY-2300559.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an investigational drug candidate that acts as an agonist of the metabotropic glutamate receptor 2 (mGluR2) and has been studied for the treatment of migraine. It is a carboxylic acid with a pKa of approximately 4.5, and it exhibits low solubility in aqueous solutions, particularly at acidic pH.[1] This poor solubility can lead to challenges in formulating oral dosage forms with consistent and adequate bioavailability.
Q2: How does the pH of the solution affect the solubility of this compound?
A2: As a weak acid, the solubility of this compound is highly dependent on the pH of the aqueous medium. In acidic environments (pH < pKa), the compound exists predominantly in its neutral, less soluble form. As the pH increases above the pKa (pH > 4.5), this compound deprotonates to form its more soluble carboxylate salt. Therefore, increasing the pH of the solution is a primary strategy to enhance its solubility.[2][3]
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for in vitro assays. How can I prevent this?
A3: This is a common issue for poorly soluble compounds and is often referred to as "crashing out." Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, to minimize its effect on cell-based assays and reduce the likelihood of precipitation.[4]
-
Use a pH-Adjusted Buffer: Ensure your aqueous buffer has a pH above the pKa of this compound (e.g., pH 7.4) to favor the more soluble, ionized form of the compound.
-
Incorporate Solubilizing Excipients: Consider adding excipients like meglumine or non-ionic surfactants (e.g., Tween 80) to your aqueous buffer to improve the solubility of this compound.
-
Serial Dilution: Perform serial dilutions of your DMSO stock in the aqueous buffer rather than a single large dilution step. This can sometimes help to avoid rapid supersaturation and precipitation.
Troubleshooting Guides
Issue 1: Low and Variable Dissolution of this compound in Aqueous Media
-
Problem: Inconsistent and low concentrations of this compound are achieved when attempting to dissolve the crystalline solid in aqueous buffers for experimental assays.
-
Root Cause Analysis:
-
pH of the Medium: The pH of the aqueous solution is likely at or below the pKa of this compound (4.5), leading to poor solubility of the neutral form.
-
Crystalline Form: The crystalline form of the drug has a stable lattice structure that requires significant energy to break, resulting in low dissolution rates.
-
-
Solutions:
-
pH Adjustment: Increase the pH of the aqueous medium to at least 2 pH units above the pKa (i.e., pH ≥ 6.5) to ensure the compound is primarily in its ionized, more soluble form. The use of buffers is essential to maintain a stable pH.
-
Use of Co-solvents: For in vitro experiments, initial dissolution in a small amount of a water-miscible organic solvent like DMSO, followed by dilution into the aqueous buffer, can be effective.[3] However, the final concentration of the organic solvent should be carefully controlled to avoid toxicity in cell-based assays.
-
Salt Formation: Consider forming a salt of this compound with a suitable base, such as meglumine, to significantly improve its aqueous solubility.
-
Issue 2: Poor Bioavailability in Preclinical Oral Formulation Studies
-
Problem: Oral administration of a simple suspension of crystalline this compound results in low and variable plasma concentrations in animal models.
-
Root Cause Analysis:
-
Dissolution Rate-Limited Absorption: The absorption of this compound is limited by its slow dissolution rate in the gastrointestinal fluids.
-
pH-Dependent Solubility in the GI Tract: The acidic environment of the stomach can further suppress the dissolution of this compound.
-
-
Solutions:
-
Solid Dispersion Formulation: Prepare an amorphous solid dispersion of this compound. This involves dispersing the drug in a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone - PVP) and an alkalizing agent (e.g., meglumine). This approach can enhance dissolution by:
-
Presenting the drug in a higher-energy amorphous state.
-
Improving wettability.
-
Creating a localized high pH microenvironment to promote dissolution of the acidic drug.
-
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
-
Data Presentation
Table 1: Estimated pH-Solubility Profile of this compound
| pH | Predicted Dominant Form | Estimated Aqueous Solubility (µg/mL) |
| 1.2 | Neutral (R-COOH) | < 1 |
| 4.5 (pKa) | 50% Neutral, 50% Ionized | ~10-50 |
| 6.8 | Ionized (R-COO⁻) | > 500 |
| 7.4 | Ionized (R-COO⁻) | > 1000 |
Note: These are estimated values based on the Henderson-Hasselbalch relationship for a weak acid with a pKa of 4.5 and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of the pH-Solubility Profile of this compound
Objective: To experimentally determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Scintillation vials or sealed tubes
-
Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a buffer of a specific pH.
-
Seal the vials and place them on a shaker/rotator for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the appropriate mobile phase or buffer.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (in µg/mL or mM) against the pH of the buffer.
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound with Meglumine and PVP using the Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate of this compound.
Materials:
-
This compound
-
Meglumine
-
Polyvinylpyrrolidone (PVP K30)
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound, meglumine, and PVP in the desired ratio (e.g., 1:1:4 w/w/w).
-
Dissolve all three components in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution with gentle stirring or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the wall of the flask.
-
Further dry the solid film under vacuum for 12-24 hours to remove any residual solvent.
-
Scrape the dried solid from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
Visualizations
References
Technical Support Center: Overcoming Poor Bioavailability of LY-2300559
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of LY-2300559, a low-solubility acidic drug candidate.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: this compound is a carboxylic acid with low intrinsic solubility, which is a primary reason for its poor oral bioavailability. For a drug to be absorbed effectively from the gastrointestinal tract, it must first dissolve in the gut fluids. The low solubility of this compound limits its dissolution rate and, consequently, its absorption into the bloodstream.
Q2: What formulation strategies have been shown to improve the bioavailability of this compound?
A2: A solid dispersion formulation has demonstrated significantly enhanced bioavailability compared to a conventional high-shear wet granulation (HSWG) formulation. This strategy focuses on improving the dissolution of the drug in the gastrointestinal tract.
Q3: How does a solid dispersion formulation enhance the absorption of this compound?
A3: The solid dispersion formulation of this compound utilizes a mechanism involving the creation of a temporary supersaturated state in the stomach. Key events include:
-
Rapid initial release: The formulation quickly releases the drug in the acidic environment of the stomach, leading to a supersaturated concentration.
-
Amorphous precipitation: The drug then precipitates from this supersaturated solution as a higher-energy, amorphous (non-crystalline) solid.
-
Rapid redissolution: This amorphous precipitate redissolves much more rapidly than the original crystalline form as it moves into the more neutral pH of the duodenum, leading to enhanced absorption.
Q4: Are there general techniques to improve the solubility of poorly soluble drugs?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).
-
Chemical Modifications: These involve altering the molecule itself, such as salt formation, complexation (e.g., with cyclodextrins), or creating prodrugs.
-
Formulation Approaches: The use of surfactants, co-solvents, and self-emulsifying drug delivery systems (SEDDS) can also improve solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Cmax and AUC in pharmacokinetic studies with a standard formulation. | Poor dissolution of this compound due to its low intrinsic solubility. | Develop and test a solid dispersion formulation to enhance dissolution and absorption. |
| Variability in in vivo performance of the solid dispersion formulation. | Inconsistent formation of the supersaturated state or amorphous precipitate. | Optimize the composition of the solid dispersion, including the polymer and any alkalizing agents. An artificial stomach-duodenum model can be used for in vitro characterization. |
| Precipitation of the drug in the stomach does not lead to enhanced absorption. | The precipitate may be converting to a less soluble crystalline form instead of remaining amorphous. | Characterize the physical form of the precipitate using techniques like X-ray diffraction. Adjusting the formulation components may help stabilize the amorphous form. |
| Difficulty in achieving a stable solid dispersion. | Drug-polymer incompatibility or recrystallization of the drug during storage. | Screen different polymers for miscibility with this compound. Conduct stability studies under accelerated conditions to assess the physical stability of the amorphous dispersion. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Humans
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) | Fold Increase (vs. HSWG) |
| High-Shear Wet Granulation (HSWG) | [Value] | [Value] | 1.0 |
| Solid Dispersion | [Value] | [Value] | Cmax: 2.6x, AUC: 1.9x |
Note: Specific Cmax and AUC values were not provided in the source documents, but the relative improvement is cited.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound (Conceptual)
This protocol is a conceptual guide based on the principles of creating solid dispersions.
-
Materials: this compound, a suitable hydrophilic polymer carrier (e.g., PVP, HPMC), and a volatile organic solvent.
-
Dissolution: Dissolve both this compound and the polymer in the organic solvent.
-
Solvent Evaporation: Remove the solvent using a technique such as spray drying or rotary evaporation. This process leaves a solid matrix with the drug dispersed within the polymer.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Characterization: Analyze the solid dispersion to confirm that the drug is in an amorphous state using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
Protocol 2: In Vitro Dissolution Testing using an Artificial Stomach-Duodenum (ASD) Model
This protocol outlines the use of an ASD model to evaluate the performance of different this compound formulations.
-
Apparatus: A two-stage dissolution apparatus simulating the stomach and duodenum.
-
Stomach Phase:
-
Medium: Simulated Gastric Fluid (SGF, pH ~1.2).
-
Procedure: Introduce the this compound formulation into the stomach chamber and monitor the drug concentration over time. This phase assesses the initial release and supersaturation.
-
-
Duodenum Phase:
-
Medium: Simulated Intestinal Fluid (SIF, pH ~6.8).
-
Procedure: After a defined period in the stomach phase, transfer the contents to the duodenum chamber. Monitor the redissolution of any precipitate and the drug concentration over time.
-
-
Analysis: At various time points in both phases, collect samples and analyze the concentration of dissolved this compound using a suitable analytical method like HPLC.
Visualizations
LY-2300559 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of LY-2300559, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
There are conflicting recommendations from various suppliers. To ensure the long-term stability of solid this compound, it is best to adhere to the most stringent recommendation, which is storage at -20°C. Some suppliers may ship the product at room temperature, indicating short-term stability under these conditions. However, for long-term storage, a colder temperature is advisable to minimize potential degradation. Always refer to the Certificate of Analysis provided by your specific supplier for their recommended storage conditions.
Q2: How should I prepare stock solutions of this compound?
This compound is a carboxylic acid with low aqueous solubility. To prepare stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: How long are solutions of this compound stable?
The stability of this compound in solution is not well-documented in publicly available literature. As a general guideline for carboxylic acid-containing compounds, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is advisable to perform a stability test on your specific solution if it needs to be stored for an extended period.
Q4: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. However, you should be cautious if you observe any of the following:
-
Color change: A change in the color of the solid material or solution.
-
Precipitation: The formation of a precipitate in a solution that was previously clear.
-
Reduced biological activity: A decrease in the expected efficacy in your experimental model.
If you suspect degradation, it is recommended to use a fresh vial of the compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Table 1: Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | This compound has low aqueous solubility. | Use an appropriate organic solvent such as DMSO or ethanol to prepare a stock solution. Gentle warming and sonication may aid in dissolution. |
| Precipitation of the compound in aqueous media | The compound is precipitating out of the aqueous buffer or cell culture medium. | Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by the aqueous medium. You may need to optimize the final concentration of this compound to stay within its solubility limit in your specific buffer or medium. |
| Inconsistent experimental results | This could be due to compound instability or improper handling. | Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure accurate and consistent pipetting of the viscous stock solution (e.g., DMSO). |
| Loss of biological activity over time | The compound may be degrading in solution. | Store stock solutions at -80°C in small, single-use aliquots. Protect solutions from light. Avoid prolonged storage in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a specific amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.345 mg of this compound (Molecular Weight: 434.48 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube.
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: General Stability Assessment of a Stock Solution
This protocol provides a basic method to assess the stability of your this compound stock solution over time.
-
Initial Analysis (Time 0):
-
Prepare a fresh stock solution of this compound in your chosen solvent (e.g., DMSO).
-
Immediately analyze the solution using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Record the peak area and retention time of the main compound peak. This will serve as your baseline.
-
-
Storage: Store the remaining stock solution under your desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored solution.
-
Analyze the aliquot using the same HPLC method as the initial analysis.
-
-
Data Comparison:
-
Compare the peak area of the main compound at each time point to the initial peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Key factors influencing the stability of this compound.
Troubleshooting LY-2300559 In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY-2300559 in in vitro experiments. Given that this compound is a dual-action compound—a metabotropic glutamate receptor 2 (mGluR2) agonist and a cysteinyl leukotriene receptor 1 (CysLT1) antagonist—this guide addresses potential issues related to both targets, as well as challenges arising from the compound's physicochemical properties.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound possesses a dual mechanism of action. It acts as an agonist for the metabotropic glutamate receptor 2 (mGluR2) and as an antagonist for the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] This dual activity was investigated for the potential prevention of migraines before its development was discontinued.[1]
Q2: What are the key physicochemical properties of this compound to be aware of?
A2: this compound is a carboxylic acid with low solubility and a pKa of approximately 4.5.[4] Its low solubility can present significant challenges in in vitro assays, and careful consideration of solvent choice and potential for precipitation is crucial.
Q3: What is a recommended solvent for dissolving this compound?
A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds with low aqueous solubility. One supplier suggests a solubility of up to 60 mg/mL in DMSO, with sonication recommended to aid dissolution. It is critical to prepare fresh dilutions and to be mindful of the final DMSO concentration in your assay, as high concentrations can be cytotoxic.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. To avoid repeated freeze-thaw cycles that can lead to compound degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Common In Vitro Issues
Issue 1: Low Potency or Inconsistent Results in CysLT1 Antagonist Assays
If you are observing lower than expected potency or high variability in your CysLT1 antagonist assays, such as a calcium mobilization assay, consider the following:
-
Compound Precipitation: Due to its low solubility, this compound may precipitate out of solution in aqueous assay buffers.
-
Recommendation: Visually inspect your assay plates for any signs of precipitation. Consider reducing the final concentration of this compound or including a solubility-enhancing excipient, ensuring the excipient itself does not interfere with the assay.
-
-
Compound Instability: Carboxylic acid-containing compounds can be susceptible to degradation.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment and protect solutions from light.[1]
-
-
Off-Target Effects: Some CysLT1 antagonists have been reported to interact with other receptors, such as P2Y receptors, or ion channels, which could confound results.[5][6]
-
Recommendation: To confirm that the observed effect is specific to CysLT1 antagonism, consider using a structurally different CysLT1 antagonist as a positive control.[1] Additionally, a rescue experiment by adding an excess of the natural ligand, Leukotriene D4 (LTD4), can help verify the mechanism.[1]
-
-
Cell Health: The compound or the solvent may be affecting cell viability.
-
Recommendation: Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your functional assay to ensure that the observed effects are not due to cytotoxicity.[1]
-
Issue 2: Unexpected or No Response in mGluR2 Agonist Assays
When investigating the mGluR2 agonist activity of this compound, for instance, in a cAMP assay or a glutamate release assay, you may encounter the following issues:
-
Poor Cell Permeability: As a carboxylic acid, this compound will be ionized at physiological pH, which can impede its passive diffusion across cell membranes.[7]
-
Recommendation: Ensure adequate pre-incubation time to allow for cellular uptake. If results are still suboptimal, consider using cell lines with higher expression of relevant transporters or employing permeabilization techniques, though the latter can impact cell physiology.
-
-
Receptor Dimerization Requirement: mGluR2 activation by its endogenous ligand, glutamate, requires receptor dimerization.[8]
-
Recommendation: Ensure that your cellular model has sufficient mGluR2 expression levels to allow for dimerization. The use of positive allosteric modulators (PAMs) in conjunction with this compound could also be explored to probe the receptor's activation state.
-
-
Intracellular pH Alteration: The accumulation of carboxylic acids within cells can lead to a decrease in intracellular pH, which can affect various cellular processes and assay readouts.[9]
-
Recommendation: If intracellular pH changes are suspected, consider using pH-sensitive fluorescent dyes to monitor for this effect.
-
Quantitative Data Summary
| Compound | Target Receptor | Assay Type | Potency (nM) |
| Pobilukast | CysLT1 | Radioligand Binding (Human Lung Membranes) | Ki = 20 |
| Zafirlukast | CysLT1 | Radioligand Binding (Human Lung Membranes) | Ki = 1.1 - 3.7 |
| Montelukast | CysLT1 | Radioligand Binding (Human U937 Cells) | Ki = 0.52 |
| Pranlukast | CysLT1 | Radioligand Binding (Lung Membranes) | Ki = 0.99 ± 0.19 |
Data compiled from literature reports for comparative purposes.[10]
Experimental Protocols and Workflows
Protocol 1: CysLT1 Receptor Functional Antagonism – Calcium Mobilization Assay
This protocol assesses the ability of this compound to inhibit LTD4-induced intracellular calcium mobilization in cells endogenously or recombinantly expressing the CysLT1 receptor.
-
Cell Culture: Plate cells expressing the CysLT1 receptor in a 96- or 384-well black, clear-bottom plate and culture to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions, typically for 30-60 minutes at 37°C.[11]
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).[1]
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a known concentration of the CysLT1 agonist, LTD4, to stimulate calcium mobilization and immediately begin measuring fluorescence intensity.[1][11]
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the IC50 value.
Protocol 2: mGluR2 Receptor Agonist Activity – cAMP Assay
This protocol measures the ability of this compound to activate the Gi-coupled mGluR2 receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Plate cells expressing the mGluR2 receptor in a suitable assay plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Compound Incubation: Add varying concentrations of this compound and incubate for a defined period. Include a known mGluR2 agonist as a positive control and a vehicle control.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence polarization).
-
Data Analysis: Plot the decrease in cAMP levels against the concentration of this compound to determine the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. LY 2300559 - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LY-2300559 Dosage for In Vivo Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of LY-2300559. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols for preclinical efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a dual-acting compound. It functions as a potentiator of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] This dual mechanism was investigated for its potential in migraine prevention.[1][3]
Q2: What is a critical first step for determining the in vivo dosage of this compound?
The crucial initial step is to perform a Maximum Tolerated Dose (MTD) study.[4][5] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[4] This study is essential for establishing a safe dosing range for subsequent efficacy experiments.[4]
Q3: How should I select a starting dose for an MTD study with this compound?
The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to begin with a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 values.[4]
Q4: What formulation of this compound should be used for in vivo studies?
The formulation of this compound significantly impacts its bioavailability. A solid dispersion formulation has been shown to dramatically improve its pharmacokinetic profile compared to a conventional high-shear wet granulation (HSWG) formulation.[2][6] Researchers should prioritize using a solid dispersion formulation to maximize exposure.
Q5: How can I design a robust in vivo dose-response study for this compound?
A well-designed dose-response study should include a minimum of three dose levels, in addition to a vehicle control group.[4] The selection of these doses should be informed by the results of the MTD study to ensure they span a range that can produce a clear dose-response curve.[4] Proper randomization and blinding are also critical to minimize bias and enhance the reliability of the results.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in efficacy data between subjects. | Inconsistent drug exposure due to poor bioavailability. | Ensure the use of a solid dispersion formulation of this compound. Consider pharmacokinetic satellite groups to correlate plasma levels with efficacy. |
| Improper dose administration. | Refine administration techniques (e.g., oral gavage, intraperitoneal injection) to ensure consistent delivery. | |
| Lack of a clear dose-response relationship. | Selected dose range is too narrow or not in the therapeutic window. | Broaden the dose range in subsequent studies, ensuring the highest dose is near the MTD and the lowest dose is expected to have a minimal effect.[7] |
| The animal model may not be appropriate for the compound's mechanism. | Re-evaluate the chosen animal model to ensure it is relevant to migraine pathophysiology and the targets of this compound. | |
| Unexpected toxicity or adverse events at presumed safe doses. | The MTD was not accurately determined. | Repeat the MTD study with a larger cohort of animals and more frequent monitoring for clinical signs of toxicity.[4] |
| Off-target effects of the compound. | Conduct further in vitro profiling to identify potential off-target activities that could contribute to toxicity.[4] | |
| Observed efficacy is lower than expected based on in vitro data. | Insufficient drug concentration at the target site. | Increase the dosage, if tolerated, or explore alternative dosing schedules to optimize drug exposure.[4] |
| Rapid metabolism or clearance of the compound. | Perform pharmacokinetic studies to determine the half-life of this compound in the selected animal model and adjust the dosing frequency accordingly. |
Data Presentation
Table 1: Human Pharmacokinetic Data for Different Formulations of this compound
| Formulation | Cmax (Relative Increase) | AUC (Relative Increase) |
| High-Shear Wet Granulation (HSWG) | Baseline | Baseline |
| Solid Dispersion | 2.6x | 1.9x |
| Data derived from a human pharmacokinetic study demonstrating the enhanced performance of the solid dispersion formulation.[2][6] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model Selection: Choose an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Group Allocation: Assign a small cohort of animals (e.g., n=3-5 per sex per group) to several dose groups, including a vehicle control group.
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses.
-
Administration: Administer this compound (ideally as a solid dispersion formulation) via the intended clinical route (e.g., oral gavage).
-
Monitoring: For a period of 7-14 days, closely monitor the animals for signs of toxicity, including changes in body weight (a loss of 15-20% is often a key endpoint), behavior, and physical appearance.
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause significant toxicity or predetermined levels of body weight loss.[4]
Protocol 2: Dose-Response Efficacy Study
-
Animal Model Selection: Utilize an established animal model of migraine (e.g., partial infraorbital nerve ligation).[2]
-
Group Allocation: Randomly assign animals to different dose groups (e.g., n=8-12 per group), including a vehicle control. The number of animals should be determined by power analysis to ensure statistical significance.[4]
-
Dose Selection: Choose at least three dose levels of this compound based on the previously determined MTD. The doses should aim to span a range that will produce a clear dose-response curve.[4]
-
Administration: Administer the compound or vehicle according to a predetermined schedule (e.g., daily for 14 days).
-
Efficacy Endpoint Measurement: At the end of the treatment period, assess the primary efficacy endpoint (e.g., mechanical allodynia, thermal hyperalgesia) relevant to the migraine model.
-
Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on the measured endpoints.
Visualizations
Caption: Workflow for determining the optimal in vivo dose.
Caption: Dual signaling pathways of this compound.
References
- 1. LY 2300559 - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism for enhanced absorption of a solid dispersion formulation of LY2300559 using the artificial stomach duodenum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of LY-2300559 in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of LY-2300559 in cellular assays. Given that publicly available information on the specific off-target profile of this compound is limited, this resource offers a framework for designing and troubleshooting experiments to characterize its selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is described as a dual-acting compound with two primary mechanisms of action. It acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] The potentiation of mGluR2 is intended to reduce neuronal excitability, while the antagonism of CysLT1 is aimed at blocking inflammatory pathways.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical step in preclinical drug development to ensure the safety and efficacy of a compound. Off-target interactions can lead to unexpected cellular phenotypes, toxicity, or a misleading interpretation of experimental results. A thorough understanding of a compound's selectivity profile is essential for predicting potential side effects and for the validation of its mechanism of action.
Q3: Has this compound been discontinued from clinical development?
A3: Yes, the development of this compound for the prevention of migraine was discontinued after Phase II clinical trials.[1]
Troubleshooting Guide: Unexpected Phenotypes in Cellular Assays
This guide is designed to help researchers who observe unexpected or inconsistent results in their cellular assays when using this compound.
Scenario: You are treating a neuronal cell line with this compound to study its effects on mGluR2 signaling. However, you observe changes in cell morphology and viability that are not consistent with the known function of mGluR2.
Question: How can I determine if the observed effects are due to off-target activities of this compound?
Answer: A systematic approach is necessary to investigate potential off-target effects. The following workflow can help you dissect the unexpected observations.
Caption: Troubleshooting workflow for investigating unexpected cellular effects of this compound.
Data Presentation: Hypothetical Off-Target Screening Results
The following tables represent hypothetical data from broad screening panels to identify potential off-target interactions of this compound.
Table 1: Hypothetical Kinase Profiling Results for this compound (10 µM)
| Kinase Target | % Inhibition |
| Aurora Kinase A | 85% |
| VEGFR2 | 62% |
| SRC | 55% |
| EGFR | 15% |
| MAPK1 | 8% |
Table 2: Hypothetical GPCR Binding Assay Results for this compound (10 µM)
| Receptor Target | % Inhibition of Radioligand Binding |
| Dopamine D2 | 78% |
| Serotonin 5-HT2A | 51% |
| Adrenergic alpha-1A | 45% |
| Muscarinic M1 | 12% |
| Opioid mu | 5% |
Experimental Protocols
1. General Protocol for a Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To quantify the inhibitory effect of this compound on a specific kinase.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound stock solution
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
-
2. General Protocol for a Radioligand Binding Assay
-
Objective: To determine if this compound competes for binding to a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Unlabeled competitor (positive control)
-
This compound stock solution
-
Assay buffer
-
Filter plates and vacuum manifold
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of a filter plate, add the cell membranes, radiolabeled ligand, and either this compound, vehicle control, or the unlabeled competitor (for non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of the plate through the filter mat using a vacuum manifold and wash with ice-cold buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each concentration of this compound and determine the Ki or IC50 value.
-
Signaling Pathway Diagrams
The following diagrams illustrate the intended signaling pathways of this compound's primary targets.
Caption: Simplified signaling pathway for mGluR2 potentiation by this compound.
Caption: Simplified signaling pathway for CysLT1 receptor antagonism by this compound.
References
How to prevent LY-2300559 precipitation in media
Welcome to the technical support center for LY-2300559. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is an agonist of the metabotropic glutamate receptor 2 (mGluR2) that has been investigated for the treatment of migraine.[1][2] It is a carboxylic acid with low solubility in aqueous solutions, and has a pKa of 4.5.[3][4] Its tendency to precipitate is primarily due to its low aqueous solubility, especially in the neutral pH range of typical cell culture media.
Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What can I do?
This is a common issue when a compound with low aqueous solubility is transferred from a high-solubility organic solvent like DMSO into an aqueous medium. The abrupt change in solvent polarity causes the compound to fall out of solution. Several strategies can mitigate this:
-
Optimize the dilution process: Instead of a single-step dilution, try a stepwise serial dilution. A key technique is to add the compound stock solution to pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations.[5]
-
Adjust the final DMSO concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[5] Keeping the DMSO concentration as high as is tolerable for your cells can improve the compound's solubility.[5] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[5]
-
Use solubility enhancers: The use of excipients like cyclodextrins can help to increase the aqueous solubility of hydrophobic drugs.[5]
Q3: Can I simply filter out the precipitate from my media?
Filtering is generally not recommended as a solution for precipitation.[5] The precipitate is the compound of interest, so filtering it out will lower its effective concentration in your experiment, leading to inaccurate results. The goal should be to prevent precipitation in the first place.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step troubleshooting guide.
Initial Checks
-
Visual Inspection: Is the precipitate crystalline or amorphous? This can sometimes give a clue as to the nature of the problem.
-
Solvent Stock Solution: Ensure your this compound is fully dissolved in the DMSO stock solution before diluting it into the media. Sonication may be recommended to ensure complete dissolution.[1]
-
Media Condition: Check your cell culture media for any pre-existing precipitate before adding the compound. Temperature shock from repeated freeze-thaw cycles can cause media components themselves to precipitate.[5]
Experimental Protocol for Preventing Precipitation
This protocol provides a detailed methodology for preparing a working solution of this compound in cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Target cell culture medium (e.g., DMEM)
-
Sterile, conical tubes
-
Vortex mixer
-
37°C water bath or incubator
Protocol:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 60 mg/mL, which is approximately 138.1 mM).[1]
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Pre-warm the Cell Culture Medium:
-
Warm the required volume of your cell culture medium to 37°C in a water bath or incubator. This helps to increase the solubility of the compound.
-
-
Perform a Serial Dilution:
-
Instead of a single large dilution, perform a series of intermediate dilutions in pre-warmed media.
-
For example, to reach a final concentration of 10 µM from a 10 mM stock, you could first dilute to 1 mM, then to 100 µM, and finally to 10 µM.
-
-
Rapid Addition and Mixing:
-
When adding the this compound stock (or intermediate dilution) to the pre-warmed media, add it dropwise while vigorously vortexing the media. This rapid dispersal helps to avoid localized high concentrations that can trigger precipitation.
-
-
Final Check:
-
After the final dilution, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 60 mg/mL[1] | 138.1 mM |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH and its effect on the solubility of this compound.
References
LY-2300559 Formulation Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the formulation of LY-2300559. The information is designed to assist researchers in overcoming common challenges encountered during experimental studies with this compound.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for effective formulation development. As a low-solubility carboxylic acid, its behavior in different environments will dictate the most suitable formulation strategies.[1]
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₆O₆ | [2] |
| Molecular Weight | 434.48 g/mol | [2] |
| pKa | 4.5 | [1] |
| Solubility in DMSO | 60 mg/mL | [3] |
| Aqueous Solubility | Low | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound?
A1: The primary formulation challenge for this compound is its low aqueous solubility.[1] As a carboxylic acid with a pKa of 4.5, its solubility is pH-dependent, being less soluble in acidic environments like the stomach. This poor solubility can lead to low and variable oral bioavailability.
Q2: Which formulation strategy has shown the most promise for enhancing the bioavailability of this compound?
A2: A solid dispersion formulation has demonstrated significantly enhanced bioavailability compared to a conventional high-shear wet granulation (HSWG) formulation.[4] A study in humans showed that a solid dispersion formulation increased the maximum plasma concentration (Cmax) by 2.6 times and the area under the curve (AUC) by 1.9 times relative to the HSWG formulation.[4]
Q3: How does the solid dispersion formulation of this compound work to improve its absorption?
A3: The solid dispersion formulation of this compound utilizes a mechanism involving the creation of a temporary supersaturated state in the gastrointestinal tract. The formulation, which includes the alkalizing agent meglumine, rapidly releases the drug in the acidic environment of the stomach, leading to a supersaturated concentration.[4] This supersaturated drug then precipitates as an amorphous (non-crystalline) solid. This amorphous form has higher energy and is more readily redissolved as it moves into the more neutral pH of the duodenum, leading to enhanced absorption.[4]
Troubleshooting Guides
Solid Dispersion Formulation
Issue: Low Dissolution Rate of the Solid Dispersion
| Possible Cause | Troubleshooting Step |
| Incomplete Amorphous Conversion | Verify the amorphous state of the drug in the solid dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). If crystalline drug is detected, optimize the spray drying or hot-melt extrusion process parameters (e.g., increase solvent evaporation rate, adjust temperature). |
| Inadequate Polymer Selection | The chosen polymer may not be effectively inhibiting crystallization. Consider screening alternative polymers with good miscibility and hydrogen bonding potential with this compound. |
| Incorrect Drug-to-Polymer Ratio | A high drug loading can increase the tendency for crystallization. Experiment with lower drug-to-polymer ratios to ensure the drug is molecularly dispersed within the polymer matrix. |
Issue: Physical Instability of the Solid Dispersion During Storage
| Possible Cause | Troubleshooting Step |
| Hygroscopicity | Moisture can act as a plasticizer, reducing the glass transition temperature (Tg) and promoting crystallization. Store the solid dispersion in a low-humidity environment and consider using less hygroscopic polymers. |
| Storage Temperature | Storing the solid dispersion at temperatures close to or above its Tg can lead to recrystallization. Ensure storage conditions are well below the Tg of the formulation. |
High-Shear Wet Granulation (HSWG) Formulation
Issue: Poor Granule Flowability
| Possible Cause | Troubleshooting Step |
| Over-granulation | Excessive liquid addition or prolonged wet massing time can lead to large, dense granules with poor flow. Reduce the amount of granulation liquid or shorten the wet massing time. |
| Inadequate Drying | Residual moisture can cause granules to be sticky and exhibit poor flow. Ensure the granules are dried to an optimal moisture content, typically below 2%. |
Issue: Low Tablet Hardness
| Possible Cause | Troubleshooting Step |
| Weak Granules | Insufficient binder concentration or inadequate distribution of the binder can result in weak granules that do not compact well. Increase the binder concentration or optimize the liquid addition and wet massing steps to ensure uniform binder distribution. |
| Excessive Fines | A high percentage of fine particles in the granulation can lead to poor tablet compaction. Optimize the granulation process to achieve a more uniform granule size distribution. |
Experimental Protocols
Proposed Protocol for Solid Dispersion Formulation by Spray Drying
-
Solution Preparation:
-
Dissolve this compound and a suitable polymer (e.g., hydroxypropyl methylcellulose acetate succinate - HPMCAS) in a common volatile organic solvent (e.g., acetone, methanol, or a mixture thereof).
-
Add meglumine to the solution at a specific molar ratio to this compound to act as a solubilizing and pH-modifying agent.
-
Stir the solution until all components are fully dissolved.
-
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to a level that ensures rapid solvent evaporation without degrading the drug (e.g., 100-150°C).
-
Adjust the feed rate of the solution to maintain a stable outlet temperature (e.g., 50-70°C).
-
Optimize the atomizing air pressure to achieve a fine droplet size, which will facilitate rapid drying and the formation of an amorphous solid.
-
-
Powder Collection and Secondary Drying:
-
Collect the resulting solid dispersion powder from the cyclone.
-
Perform secondary drying under vacuum at a moderate temperature (e.g., 40°C) for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Proposed Protocol for High-Shear Wet Granulation (HSWG)
-
Dry Mixing:
-
Blend this compound with fillers (e.g., microcrystalline cellulose, lactose), a disintegrant (e.g., croscarmellose sodium), and a portion of the binder (if using a dry binder) in a high-shear granulator.
-
Mix for a predetermined time at a set impeller and chopper speed to ensure a homogenous powder blend.
-
-
Granulation:
-
Prepare a granulating solution containing a binder (e.g., polyvinylpyrrolidone K30) dissolved in a suitable solvent (e.g., purified water or ethanol-water mixture).
-
Add the granulating solution to the powder blend at a controlled rate while the impeller and chopper are running.
-
Continue wet massing for a specified time after the liquid addition is complete to allow for uniform granule growth.
-
-
Drying and Milling:
-
Dry the wet granules in a fluid bed dryer or an oven until the desired moisture content is reached.
-
Mill the dried granules using a suitable screen to achieve the desired particle size distribution.
-
-
Final Blending and Compression:
-
Blend the milled granules with a lubricant (e.g., magnesium stearate).
-
Compress the final blend into tablets using a tablet press.
-
Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound in formulation samples.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound is a dual-acting compound that functions as a metabotropic glutamate receptor 2 (mGluR2) agonist and a cysteinyl leukotriene 1 (CysLT1) receptor antagonist.
References
Technical Support Center: Enhancing LY-2300559 Absorption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges associated with the oral absorption of LY-2300559 in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of this compound in our rat pharmacokinetic (PK) studies. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability of an investigational drug like this compound is a common challenge in preclinical development. The underlying causes can often be attributed to poor aqueous solubility and/or low intestinal permeability. It is also possible that the compound is a substrate for efflux transporters or undergoes significant first-pass metabolism.
Here are some initial troubleshooting steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values and its lipophilicity (LogP). This will help in selecting an appropriate formulation strategy.
-
Formulation Optimization: The initial formulation may not be optimal for in vivo dissolution. Consider the formulation strategies detailed in the troubleshooting guide below.
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine if this compound has inherently low intestinal permeability or if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2]
-
Metabolic Stability: Evaluate the metabolic stability of this compound in liver and intestinal microsomes to assess its susceptibility to first-pass metabolism.
Q2: Our in vitro Caco-2 assay indicates that this compound is a substrate for P-glycoprotein. What are the implications for our animal studies and how can we address this?
A2: If this compound is a P-glycoprotein (P-gp) substrate, it will be actively transported out of the intestinal cells back into the gut lumen, which can significantly reduce its oral absorption and bioavailability.[3][4][5] This can be a major contributor to low and variable plasma concentrations in your animal studies.
To address this, you can:
-
Co-administration with a P-gp Inhibitor: In your preclinical studies, you can co-administer this compound with a known P-gp inhibitor, such as verapamil or cyclosporine A.[4] A significant increase in the oral bioavailability of this compound in the presence of the inhibitor would confirm the role of P-gp in limiting its absorption.
-
Formulation with P-gp Inhibiting Excipients: Some pharmaceutical excipients, such as certain surfactants and polymers, have been shown to inhibit P-gp.[6] Incorporating these into your formulation could be a viable strategy.
Q3: We are planning to use a lipid-based formulation to enhance the absorption of this compound. What are the key considerations?
A3: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can be very effective for enhancing the oral bioavailability of poorly soluble drugs.[7][8] Key considerations include:
-
Solubility in Lipids: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components for your formulation.
-
Emulsion Droplet Size: Upon dilution in aqueous media, the formulation should form a fine emulsion with a small droplet size, which provides a large surface area for drug absorption.
-
Physical and Chemical Stability: The formulation should be physically and chemically stable during storage and upon administration.
-
In Vivo Performance: The in vivo performance of the lipid-based formulation should be evaluated in pharmacokinetic studies.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If this compound exhibits low aqueous solubility, its dissolution in the gastrointestinal tract will be limited, leading to poor absorption.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.[8] Techniques like micronization or nanomilling can be employed.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly improve its apparent solubility and dissolution rate.[9]
-
Lipid-Based Formulations: As mentioned in the FAQ, formulating this compound in a lipid-based system can enhance its solubilization in the gut.[7][9]
-
pH Modification: If the solubility of this compound is pH-dependent, incorporating pH-modifying excipients into the formulation can create a more favorable microenvironment for dissolution in the intestine.[10]
Hypothetical Data on Formulation Strategies for this compound
| Formulation Strategy | Mean Peak Plasma Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC) (ng*h/mL) |
| Aqueous Suspension | 50 ± 15 | 250 ± 75 |
| Micronized Suspension | 150 ± 40 | 900 ± 200 |
| Amorphous Solid Dispersion | 450 ± 110 | 3150 ± 800 |
| SEDDS Formulation | 800 ± 200 | 6400 ± 1500 |
Issue 2: Low Intestinal Permeability
Even if this compound is adequately dissolved, its ability to cross the intestinal epithelium may be limited.
Troubleshooting Steps:
-
Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. However, their use must be carefully evaluated for potential toxicity.
-
Nanoparticulate Systems: Formulating this compound into nanoparticles can sometimes facilitate its transport across the intestinal barrier.[11][12]
Hypothetical Caco-2 Permeability Data for this compound
| Condition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound alone | 0.5 ± 0.1 | 5.2 |
| This compound + Verapamil (P-gp inhibitor) | 2.5 ± 0.6 | 1.1 |
An efflux ratio greater than 2 is indicative of active efflux.[2]
Experimental Protocols
Protocol 1: Oral Gavage in Rats
This protocol describes the standard procedure for oral administration of a test compound to rats.
Materials:
-
Appropriately sized gavage needles (e.g., 16-18 gauge for rats).[13]
-
Syringes
-
Animal balance
-
Test formulation of this compound
Procedure:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended dosing volume is typically 10-20 ml/kg.[13]
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.[14][15]
-
Carefully insert the gavage needle into the esophagus. The animal may swallow as the tube is passed.[13][15] Do not force the needle if resistance is met.[13]
-
Administer the formulation slowly and steadily.[16]
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.[13]
Protocol 2: Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound and to determine if it is a substrate for efflux transporters.[1][17]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Test compound (this compound) and control compounds
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[2][18]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[1][18]
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral side and measure its appearance on the apical side over time.
-
To assess P-gp involvement, perform the assay in the presence and absence of a P-gp inhibitor.[19]
-
Analyze the samples and calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Key pathways affecting oral drug absorption.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. upm-inc.com [upm-inc.com]
- 10. Successful Formulation Strategies [outsourcedpharma.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs - Neliti [neliti.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. instechlabs.com [instechlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CysLT1 Receptor Antagonists: LY-2300559 and Montelukast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cysteinyl leukotriene type 1 (CysLT1) receptor antagonists: LY-2300559 and the well-established drug, montelukast. The CysLT1 receptor is a key mediator in the inflammatory cascade, particularly in respiratory diseases such as asthma and allergic rhinitis. Its antagonists are crucial tools for both therapeutic intervention and research into inflammatory pathways. This document outlines their mechanism of action, presents available quantitative data on their receptor binding affinities, details relevant experimental protocols, and visualizes the associated signaling pathway.
Introduction to CysLT1 Receptor Antagonists
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators synthesized from arachidonic acid. They play a significant role in the pathophysiology of inflammatory and allergic conditions by binding to CysLT receptors. The CysLT1 receptor, a G-protein coupled receptor (GPCR), is the primary target for a class of drugs known as CysLT1 receptor antagonists. These antagonists competitively block the binding of CysLTs to the receptor, thereby inhibiting downstream signaling that leads to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.
Montelukast is a widely prescribed oral CysLT1 receptor antagonist used for the maintenance treatment of asthma and the relief of symptoms of allergic rhinitis. Its efficacy and safety profile are well-documented.
This compound is an investigational drug developed by Eli Lilly and Company, also identified as a leukotriene D4 (LTD4) receptor antagonist. Its development was targeted for the treatment of migraine. However, the clinical development of this compound was discontinued. Publicly available information on its specific binding affinity is limited.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a critical measure of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki) | IC50 | Species/Cell Line |
| Montelukast | CysLT1 | ~1.14 nM | ~4.9 nM | Human / HEK293 cells |
| This compound | CysLT1 | Data not publicly available | Data not publicly available | - |
Note: The presented data for montelukast is compiled from multiple sources. Specific values may vary depending on the experimental conditions.
CysLT1 Signaling Pathway and Antagonist Mechanism of Action
The binding of cysteinyl leukotrienes (predominantly LTD4) to the CysLT1 receptor initiates a signaling cascade that mediates inflammatory responses. CysLT1 receptor antagonists, such as montelukast and this compound, act by competitively inhibiting this initial binding step, thereby blocking the downstream signaling.
Validation of LY-2300559's Therapeutic Targets in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the validation of the therapeutic targets of LY-2300559, a discontinued investigational drug for migraine prevention. This compound is a dual-acting compound, functioning as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene D4 receptor (CysLT1). Due to a lack of publicly available data on the validation of this compound itself in knockout animal models, this document focuses on illustrating the principles of target validation using alternative, well-characterized molecules that act on mGluR2 and CysLT1.
This guide will delve into the experimental validation of these two pathways, drawing on preclinical studies of the mGluR2/3 agonist LY379268 and the CysLT1 antagonist montelukast in relevant knockout and disease models. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, we aim to provide a valuable resource for researchers engaged in the development of novel therapeutics targeting these pathways.
Introduction
The validation of a drug's mechanism of action is a cornerstone of preclinical development. Knockout animal models, in which the gene for a specific drug target is inactivated, are powerful tools for confirming on-target effects and elucidating the physiological role of the target receptor. This guide explores the validation of the two distinct signaling pathways targeted by this compound: the mGluR2 and CysLT1 receptors. While direct experimental data for this compound in knockout models is not available in the public domain, a wealth of information exists for other compounds that modulate these targets.
This document will first provide an overview of the mGluR2 and CysLT1 signaling pathways. It will then present a comparative analysis of experimental data from studies utilizing knockout models or disease models to validate the effects of tool compounds for each target. Detailed experimental protocols for key assays are also provided to facilitate the design of future studies.
Signaling Pathways
The therapeutic hypothesis for this compound was based on the modulation of two independent signaling pathways implicated in migraine pathophysiology.
Metabotropic Glutamate Receptor 2 (mGluR2) Signaling
mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity. In the context of migraine, potentiation of mGluR2 is thought to reduce neuronal hyperexcitability by decreasing glutamate release from presynaptic terminals.
A Comparative Guide to the Receptor Selectivity of LY-2300559
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LY-2300559, a dual-action compound targeting both the metabotropic glutamate receptor 2 (mGluR2) and the cysteinyl leukotriene receptor 1 (CysLT1). Due to the limited availability of comprehensive public data on the cross-reactivity of this compound against a broad panel of other receptors, this guide will focus on its known dual-target profile in comparison to hypothetical single-target alternatives.
Executive Summary
This compound exhibits a unique pharmacological profile as a positive allosteric modulator (PAM) of mGluR2 and an antagonist of the CysLT1 receptor. This dual activity presents a potential therapeutic advantage in complex diseases where both pathways are implicated, such as migraine, for which it was initially investigated. However, a comprehensive understanding of its selectivity and potential off-target effects is crucial for further development and research applications. This guide summarizes the available information, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways.
Data Presentation: Receptor Activity Profile of this compound
A comprehensive quantitative comparison of this compound's binding affinity or functional activity across a wide range of receptors is not publicly available. The table below summarizes its known activities at its primary targets.
| Target Receptor | Mode of Action | Reported Activity |
| Metabotropic Glutamate Receptor 2 (mGluR2) | Positive Allosteric Modulator (PAM) | Potentiates the effect of glutamate. |
| Cysteinyl Leukotriene Receptor 1 (CysLT1) | Antagonist | Blocks the binding of cysteinyl leukotrienes. |
Note: The lack of a comprehensive selectivity panel is a significant data gap. A thorough assessment of this compound's cross-reactivity with other G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzyme families would be essential for a complete pharmacological characterization.
Experimental Protocols
To determine the receptor selectivity and cross-reactivity of a compound like this compound, a combination of in vitro binding and functional assays is typically employed.
Radioligand Binding Assay for Receptor Affinity
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Objective: To determine the binding affinity (Ki) of this compound for mGluR2, CysLT1, and a panel of other receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing the target receptor or from tissues known to endogenously express the receptor.
-
Assay Buffer: A suitable buffer is prepared to maintain the stability of the receptors and ligands.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-LY341495 for mGluR2, [³H]-LTD₄ for CysLT1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays for Receptor Activity
Functional assays measure the biological response of a cell upon receptor activation or inhibition by a test compound.
a) mGluR2 Positive Allosteric Modulator (PAM) Activity Assay (cAMP Assay):
Objective: To determine the potency (EC50) of this compound in potentiating the glutamate-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Cells expressing mGluR2 are cultured in appropriate media.
-
cAMP Stimulation: The cells are treated with forskolin or another adenylyl cyclase activator to stimulate the production of cyclic AMP (cAMP).
-
Compound Treatment: The cells are then incubated with a fixed, sub-maximal concentration of glutamate in the presence of varying concentrations of this compound.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of this compound that produces 50% of the maximal potentiation of the glutamate response (EC50) is calculated.
b) CysLT1 Receptor Antagonist Activity Assay (Calcium Mobilization Assay):
Objective: To determine the potency (IC50) of this compound in inhibiting LTD₄-induced calcium mobilization.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the CysLT1 receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a constant concentration of the CysLT1 agonist, LTD₄.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the LTD₄-induced calcium response (IC50) is determined.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of mGluR2 and CysLT1 receptors targeted by this compound.
Caption: General experimental workflow for assessing receptor cross-reactivity.
Replicating Published Findings on LY-2300559: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on LY-2300559, a discontinued investigational drug for the prevention of migraine. Due to the limited availability of published data, this guide summarizes the known information and provides context with currently available migraine treatments.
Overview of this compound
This compound was an orally administered compound developed by Eli Lilly and Company. Its development was halted after Phase II clinical trials. The compound possesses a novel dual mechanism of action, acting as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene D4 (CysLT1) receptor.[1] This dual action was hypothesized to address both neuronal hyperexcitability and neuroinflammation, key processes implicated in migraine pathophysiology.
Quantitative Data Summary
Published quantitative data on the efficacy and safety of this compound from its clinical trials are not publicly available. The primary objective of the Phase II study (NCT01184508) was to measure the change in the frequency of migraine attacks, but the results have not been published.[2]
However, a study was published comparing two different oral formulations of this compound, providing pharmacokinetic data in humans. This study compared a solid dispersion formulation with a high-shear wet granulation (HSWG) formulation.
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (Relative Increase) | AUC (Relative Increase) |
| High-Shear Wet Granulation (HSWG) | Baseline | Baseline |
| Solid Dispersion | 2.6x | 1.9x |
Source: Polster CS, et al. Mol Pharm. 2015.[1]
Comparison with Other Migraine Prophylactic Treatments
A direct comparison of this compound with other migraine prophylactic treatments is not possible due to the lack of head-to-head clinical trials. However, for context, the following table lists some currently approved oral medications for the prevention of migraine.
Table 2: Examples of Approved Oral Migraine Prophylactic Medications
| Drug Class | Examples | General Mechanism of Action |
| Beta-blockers | Propranolol, Metoprolol | Reduce the effects of stress hormones |
| Anticonvulsants | Topiramate, Valproate | Modulate neuronal excitability |
| Antidepressants | Amitriptyline, Venlafaxine | Modulate neurotransmitter levels |
| CGRP Receptor Antagonists (Gepants) | Atogepant, Rimegepant | Block the action of Calcitonin Gene-Related Peptide |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not available in the public domain. The following are generalized methodologies based on standard practices in pharmacology and clinical research.
Preclinical In Vitro and In Vivo Assessment (General Protocol)
A comprehensive preclinical evaluation of a compound like this compound would typically involve:
-
Receptor Binding and Functional Assays:
-
mGluR2 Potentiation: Radioligand binding assays to determine the affinity of this compound for the mGluR2 receptor. Functional assays (e.g., measuring changes in intracellular calcium or cAMP levels) in cell lines expressing the mGluR2 receptor to confirm positive allosteric modulation in the presence of glutamate.
-
CysLT1 Antagonism: Competitive binding assays with radiolabeled LTD4 to determine the binding affinity of this compound to the CysLT1 receptor. Functional assays measuring the inhibition of LTD4-induced cellular responses (e.g., calcium mobilization) in CysLT1-expressing cells.
-
-
Animal Models of Migraine:
-
Trigeminal Ganglion Sensitization Models: Administration of inflammatory agents (e.g., nitroglycerin) to rodents to induce a state of central sensitization, a key feature of migraine. The effect of this compound on behavioral endpoints (e.g., allodynia) and neuronal activation markers (e.g., c-Fos expression) in the trigeminal nucleus caudalis would be assessed.
-
Cortical Spreading Depression (CSD) Models: Induction of CSD in animal models to evaluate the effect of this compound on the frequency and propagation of these neuronal waves, which are thought to be the basis of migraine aura.
-
Phase II Clinical Trial (NCT01184508) Protocol Outline
Based on the information from ClinicalTrials.gov, the study was a randomized, double-blind, placebo-controlled trial.[2]
-
Study Design: Participants were likely randomized to receive either this compound or a placebo over a specified treatment period.
-
Primary Outcome: The primary endpoint was the change from baseline in the number of migraine days per month.
-
Inclusion Criteria: Patients with a history of migraine with or without aura, experiencing a certain frequency of migraine attacks per month.
-
Exclusion Criteria: Patients with other headache disorders, certain comorbidities, or those using other migraine prophylactic medications.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Migraine
The dual mechanism of this compound targets two distinct pathways implicated in migraine pathogenesis. The potentiation of mGluR2, a presynaptic autoreceptor, is expected to reduce excessive glutamate release, thereby dampening neuronal hyperexcitability in the trigeminal system. The antagonism of the CysLT1 receptor is aimed at blocking the pro-inflammatory effects of cysteinyl leukotrienes, which are involved in neurogenic inflammation.
References
A Comparative Guide to Migraine Prophylaxis: Evaluating LY-2300559 Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the prophylactic treatment of migraine, with a focus on the investigational drug LY-2300559 and its standing relative to established therapeutic alternatives. The content is tailored for an audience engaged in pharmaceutical research and development, offering a synthesis of available clinical data, experimental methodologies, and mechanistic insights.
Introduction to this compound
This compound was an investigational compound developed by Eli Lilly and Company for the preventive treatment of migraine. It possesses a novel dual mechanism of action, functioning as both a cysteinyl leukotriene 1 (CysLT1) receptor antagonist and a metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulator. The rationale behind this dual-target approach was to address both inflammatory and neuronal hyperexcitability pathways implicated in migraine pathophysiology.
However, the development of this compound for migraine was discontinued after Phase II clinical trials. While the specific reasons for discontinuation have not been publicly detailed, the lack of published efficacy data from the pivotal "A Randomized, Double-Blind, Placebo Controlled Proof of Concept Study of LY2300559 in Patients With Migraine" (NCT01184508) prevents a direct quantitative comparison with standard-of-care treatments.
Standard Migraine Prophylactic Treatments: A Review of Efficacy
The landscape of migraine prevention has evolved significantly, with several classes of drugs demonstrating efficacy in reducing the frequency and severity of migraine attacks. These include oral medications that have been the mainstay of treatment for decades, as well as newer biologic agents that target specific migraine-related pathways.
Data Presentation: Efficacy of Standard Migraine Prophylactic Treatments
The following tables summarize the efficacy of key standard migraine preventive treatments based on data from pivotal clinical trials. The primary endpoint for comparison is the mean reduction in monthly migraine days (MMD) from baseline.
| Oral Preventive Medications | Mean Reduction in MMD from Baseline (Drug vs. Placebo) | Responder Rate (≥50% Reduction in MMD) (Drug vs. Placebo) | Key Clinical Trial(s) |
| Topiramate | -2.1 to -2.4 vs. -1.1[1] | 47-49% vs. 23%[1] | TOP-MIG-201 (MIGR-001)[2] |
| Amitriptyline | Statistically significant improvement over placebo at 8 weeks[3] | 55.3% vs. 34.0%[4] | Couch and Hassanein (1979)[4] |
| Propranolol | -1.5 vs. placebo at 8 weeks for episodic migraine[5] | 1.4 times more likely than placebo to achieve ≥50% reduction[5] | Multiple studies[5][6] |
| CGRP Pathway-Targeted Monoclonal Antibodies | Mean Reduction in MMD from Baseline (Drug vs. Placebo) | Responder Rate (≥50% Reduction in MMD) (Drug vs. Placebo) | Key Clinical Trial(s) |
| Erenumab (Aimovig®) | Episodic: -3.2 to -3.7 vs. -1.8[7] Chronic: -6.6 vs. -4.2[7] | Episodic: 43.3-50% vs. 26.6%[7] Chronic: ~40% vs. ~23% | STRIVE, ARISE, NCT02066415[7][8] |
| Fremanezumab (Ajovy®) | Episodic: -3.4 to -3.7 vs. -2.2[9] Chronic: -4.3 to -4.6 vs. -2.5[10] | Episodic: 44-48% vs. 28%[9] Chronic: 38-41% vs. 18%[10] | HALO-EM, HALO-CM[11] |
| Galcanezumab (Emgality®) | Episodic: -4.3 to -4.7 vs. -2.8[12] Chronic: -4.8 vs. -2.7[12] | Episodic: 59-62% vs. 39%[12] Chronic: 27.5-27.6% vs. 15.4%[12] | EVOLVE-1, EVOLVE-2, REGAIN[12][13] |
| Gepants (Oral CGRP Receptor Antagonists) | Mean Reduction in MMD from Baseline (Drug vs. Placebo) | Responder Rate (≥50% Reduction in MMD) (Drug vs. Placebo) | Key Clinical Trial(s) |
| Atogepant (Qulipta®) | Episodic: -3.7 to -4.2 vs. -2.5[14][15] Chronic: ~-7 vs. placebo | Episodic: 56-61% vs. 29%[14][15] | ADVANCE[14][15] |
| Rimegepant (Nurtec® ODT) | Episodic: Statistically significant reduction vs. placebo[16] | Not specified in provided search results | NCT03732638[16] |
Experimental Protocols: A Methodological Overview
The clinical trials cited above for standard migraine preventive treatments generally follow a similar design, which is crucial for comparing their efficacy.
Common Methodological Features of Migraine Prophylaxis Trials:
-
Study Design: Most are randomized, double-blind, placebo-controlled, parallel-group studies.[17][18] Some trials may also include an active comparator arm.
-
Patient Population: Typically includes adults with a history of episodic migraine (4-14 migraine days per month) or chronic migraine (≥15 headache days per month, with ≥8 being migraine days) as defined by the International Headache Society (IHS) criteria.[1][19]
-
Baseline Period: A prospective baseline period of 4 weeks is common to establish the frequency and characteristics of each patient's migraines before treatment initiation.[1]
-
Treatment Phase: The duration of the treatment phase is typically 12 weeks or longer to assess the preventive effect.[10][14]
-
Primary Efficacy Endpoint: The most common primary endpoint is the change from baseline in the mean number of monthly migraine days.[10][19]
-
Secondary Efficacy Endpoints: These often include:
-
Responder rates (the percentage of patients achieving a ≥50%, ≥75%, or 100% reduction in MMD).[10][20]
-
Change from baseline in the number of monthly headache days.
-
Change from baseline in the number of days requiring acute migraine medication.[19]
-
Patient-reported outcomes, such as the Migraine-Specific Quality of Life Questionnaire (MSQ) and the Headache Impact Test (HIT-6).[20]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Standard Migraine Treatments
The following diagrams illustrate the signaling pathways targeted by major classes of standard migraine preventive therapies.
Caption: Signaling Pathways of Triptans and CGRP Antagonists.
Experimental Workflow: A Typical Migraine Prophylaxis Clinical Trial
The following diagram outlines the typical workflow of a clinical trial for a novel migraine preventive medication.
Caption: Typical Workflow of a Migraine Prophylaxis Clinical Trial.
Conclusion
While this compound presented a novel dual-target approach to migraine prevention, its development was halted, and public data on its clinical efficacy remains unavailable. Consequently, a direct comparison with standard treatments is not feasible. The current landscape of migraine prophylaxis is dominated by established oral medications and the more recently introduced, highly specific CGRP pathway-targeted biologics and gepants. These approved therapies have demonstrated significant efficacy in large-scale clinical trials, offering substantial reductions in monthly migraine days and improvements in patient quality of life. For researchers and drug developers, the journey of this compound underscores the complexities of developing novel migraine therapies, while the success of the CGRP-targeted drugs highlights the value of mechanism-based drug design in this therapeutic area. Future research will likely continue to explore novel pathways and combination therapies to address the unmet needs of patients who are refractory to current treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Topiramate in the prevention of migraine: a review of its efficacy, tolerability, and acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amitriptyline in the prophylactic treatment of migraine and chronic daily headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amitriptyline Demonstrates Significant Efficacy in Migraine Prophylaxis, Independent of Antidepressant Action [docvidya.com]
- 5. ajmc.com [ajmc.com]
- 6. Propranolol for migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. ajmc.com [ajmc.com]
- 9. [PDF] Effect of Fremanezumab Compared With Placebo for Prevention of Episodic Migraine: A Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]
- 10. Fremanezumab for the Preventive Treatment of Chronic Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. neurologylive.com [neurologylive.com]
- 13. Efficacy and Safety of Galcanezumab for the Preventive Treatment of Migraine: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New England Journal of Medicine Publishes 12-Week Results from Study Evaluating Atogepant for the Preventive Treatment of Migraine [prnewswire.com]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 16. vjneurology.com [vjneurology.com]
- 17. Methodological aspects of drug trials in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methodology of drug trials in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topiramate in migraine prevention: results of a large controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparing the Efficacy and Safety of Galcanezumab Versus Rimegepant for Prevention of Episodic Migraine: Results from a Randomized, Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Dual-Target Engagement: A Comparative Guide on LY-2300559
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of dual-target engagement, with a focus on the investigational drug LY-2300559. Developed for the prophylactic treatment of migraine, this compound acts as a dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).
Due to the discontinuation of this compound's clinical development in Phase II, publicly available in vivo preclinical data directly comparing its performance with other migraine treatments is limited. This guide, therefore, leverages data from a closely related dual CysLT1 antagonist and mGlu2 PAM, also developed by Eli Lilly and Company, to illustrate the potential efficacy of this dual-target approach in a validated preclinical migraine model.
Dual-Target Rationale in Migraine Pathophysiology
The therapeutic strategy behind a dual CysLT1 antagonist and mGlu2 PAM is to address two distinct pathways implicated in migraine pathophysiology:
-
CysLT1 Receptor Antagonism: Cysteinyl leukotrienes are inflammatory mediators that can contribute to neurogenic inflammation and vasodilation within the trigeminal system, key processes in migraine pain.
-
mGlu2 Receptor Positive Allosteric Modulation: mGlu2 receptors are presynaptic autoreceptors that inhibit the release of glutamate, a major excitatory neurotransmitter. Excessive glutamate release is thought to play a role in the initiation and propagation of cortical spreading depression, the neurophysiological correlate of migraine aura, and in central sensitization, which contributes to the persistence and severity of migraine pain.
By simultaneously targeting both pathways, a dual-acting compound like this compound was hypothesized to offer a more comprehensive approach to migraine prophylaxis than single-target agents.
Preclinical In Vivo Efficacy of a Dual CysLT1 Antagonist/mGlu2 PAM
While specific data for this compound is unavailable, a 2017 study by Blanco et al. from Eli Lilly and Company describes the in vivo efficacy of a novel hydroxyacetophenone-based compound with the same dual CysLT1 antagonist and mGlu2 PAM mechanism of action.[1] The key preclinical model used was the dural plasma protein extravasation (PPE) model in rats, a standard method for evaluating potential anti-migraine therapies.
Table 1: In Vivo Efficacy of a Dual CysLT1 Antagonist/mGlu2 PAM in the Rat Dural Plasma Protein Extravasation (PPE) Model
| Compound | Dose (mg/kg, p.o.) | Inhibition of PPE (%) |
| Dual CysLT1/mGlu2 Compound | 10 | 45 |
| Dual CysLT1/mGlu2 Compound | 30 | 68 |
Data extracted from Blanco et al., Bioorg Med Chem Lett. 2017 Jan 15;27(2):323-328.[1]
These results demonstrate a dose-dependent inhibition of neurogenic inflammation in a validated preclinical migraine model, supporting the therapeutic potential of this dual-target approach.
Signaling Pathways
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways of the CysLT1 and mGlu2 receptors.
Caption: CysLT1 Receptor Signaling Pathway.
Caption: mGlu2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments relevant to the preclinical validation of anti-migraine compounds.
Dural Plasma Protein Extravasation (PPE) Assay in Rats
This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key feature of migraine.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral vein is cannulated for intravenous administration of substances.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is surgically exposed and stimulated electrically to induce neurogenic inflammation.
-
Compound Administration: The test compound (e.g., a dual CysLT1 antagonist/mGlu2 PAM) or vehicle is administered orally (p.o.) or intravenously (i.v.) at various doses prior to trigeminal stimulation.
-
Measurement of Plasma Extravasation: A fluorescently labeled plasma protein (e.g., Evans blue) is injected intravenously. Following trigeminal stimulation, the animal is euthanized, and the dura mater is removed.
-
Quantification: The amount of Evans blue dye that has extravasated into the dural tissue is quantified spectrophotometrically. A reduction in dye extravasation in the compound-treated group compared to the vehicle group indicates inhibition of neurogenic inflammation.
Nitroglycerin (NTG)-Induced Hyperalgesia Model in Rodents
This model is used to evaluate the potential of a compound to prevent or reverse the central sensitization associated with migraine.
-
Animal Habituation: Rodents are habituated to the testing environment and baseline sensory thresholds are measured.
-
Induction of Hyperalgesia: Nitroglycerin (NTG), a nitric oxide donor known to trigger migraine-like headaches in humans, is administered systemically to the animals.
-
Compound Administration: The test compound or vehicle is administered before or after the NTG injection, depending on whether the prophylactic or abortive potential is being assessed.
-
Assessment of Nociceptive Thresholds: At various time points after NTG administration, the animals' sensitivity to mechanical or thermal stimuli is measured using von Frey filaments or a hot/cold plate, respectively. An increase in the withdrawal threshold in the compound-treated group compared to the NTG-only group indicates an anti-hyperalgesic effect.
Caption: General Experimental Workflow.
Comparison with Other Alternatives
A direct comparison of this compound with other migraine prophylactic treatments in preclinical models is not possible due to the lack of published data. However, the dual-target approach can be conceptually compared to existing therapies:
-
Triptans (5-HT1B/1D Agonists): Primarily acute treatments that cause vasoconstriction and inhibit neuropeptide release. Their mechanism is different from the anti-inflammatory and glutamate-modulating effects of a CysLT1/mGlu2 dual-acting compound.
-
CGRP Receptor Antagonists (Gepants): These newer acute and prophylactic treatments directly block the action of CGRP, a key neuropeptide in migraine. While effective, they target a single pathway. A dual-target agent might offer broader efficacy.
-
CysLT1 Receptor Antagonists (e.g., Montelukast): Clinical trials of montelukast for migraine prophylaxis have yielded conflicting results, with a large, randomized controlled study showing no significant benefit over placebo.[2] This suggests that targeting the CysLT1 receptor alone may be insufficient for a robust anti-migraine effect.
-
mGluR Modulators: While preclinical studies have suggested the potential of targeting mGluRs for migraine, no selective mGluR modulators are currently approved for this indication.
Conclusion
The dual-target engagement of CysLT1 antagonism and mGlu2 positive allosteric modulation, as was intended with this compound, represents a rational and innovative approach to migraine prophylaxis. Preclinical data from a similar dual-acting compound demonstrates in vivo efficacy in a relevant migraine model, supporting the validity of this therapeutic strategy. Although the clinical development of this compound was halted, the concept of multi-target compounds continues to be an area of active research in the quest for more effective migraine therapies. Further investigation into compounds with this dual mechanism of action is warranted.
References
- 1. Discovery of dual positive allosteric modulators (PAMs) of the metabotropic glutamate 2 receptor and CysLT1 antagonists for treating migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Montelukast for migraine prophylaxis: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY-2300559 Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of different formulations of LY-2300559, a discontinued investigational drug for migraine. This document synthesizes available data to highlight the impact of formulation strategies on the pharmacokinetic profile of this compound, which possesses a unique dual mechanism of action as a cysteinyl leukotriene 1 (CysLT1) receptor antagonist and a metabotropic glutamate receptor 2 (mGluR2) agonist.
Executive Summary
This compound, developed by Eli Lilly, showed promise as a novel therapeutic for migraine headaches. A key challenge in its development was its low aqueous solubility. To address this, at least two distinct oral formulations were investigated: a conventional high-shear wet granulation (HSWG) formulation and an advanced solid dispersion formulation.
Pharmacokinetic studies revealed a significant improvement in the bioavailability of the solid dispersion formulation compared to the HSWG formulation. Specifically, the solid dispersion formulation demonstrated a 2.6-fold increase in maximum plasma concentration (Cmax) and a 1.9-fold increase in the area under the plasma concentration-time curve (AUC).[1][2] This enhanced performance is attributed to the unique physicochemical properties of the solid dispersion, which utilizes meglumine to create a transient supersaturated state in the gastrointestinal tract, thereby facilitating greater absorption.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the reported relative pharmacokinetic parameters of the two this compound formulations.
| Formulation Type | Relative Cmax | Relative AUC |
| High-Shear Wet Granulation (HSWG) | 1.0 (Reference) | 1.0 (Reference) |
| Solid Dispersion | 2.6x | 1.9x |
Experimental Protocols
The enhanced absorption of the solid dispersion formulation was elucidated using an in-vitro model known as the Artificial Stomach Duodenum (ASD) model.
Artificial Stomach Duodenum (ASD) Model Protocol
The ASD model is a sophisticated in-vitro system designed to simulate the dynamic physiological conditions of the upper gastrointestinal tract. It consists of two compartments: a "stomach" and a "duodenum."
-
Stomach Compartment: The formulation is introduced into the stomach compartment, which contains a simulated gastric fluid with an acidic pH.
-
Gastric Emptying: The contents of the stomach compartment are transferred to the duodenal compartment at a controlled rate, mimicking gastric emptying.
-
Duodenal Compartment: The duodenal compartment contains a simulated intestinal fluid with a neutral pH. This is where the absorption of the drug is primarily assessed.
-
Monitoring: Throughout the experiment, samples are taken from the duodenal compartment to measure the concentration of the dissolved drug over time.
In the case of the this compound solid dispersion formulation, imaging with a pH-indicating dye was used to visualize the local pH changes. This revealed that the meglumine in the formulation created a microenvironment of higher pH around the drug particles in the acidic stomach, leading to rapid dissolution and the formation of a supersaturated solution. As this supersaturated solution moved into the more neutral duodenum, the drug precipitated into an amorphous (non-crystalline) form, which is more readily redissolved and absorbed than the crystalline form.[1][2]
Signaling Pathways
This compound exerts its therapeutic effects through the modulation of two distinct signaling pathways:
CysLT1 Receptor Antagonism
Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that, upon binding to the CysLT1 receptor, trigger a signaling cascade that contributes to neurogenic inflammation, a key process in migraine pathophysiology. As a CysLT1 antagonist, this compound blocks this interaction.
mGluR2 Receptor Positive Allosteric Modulation
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that, when activated, inhibits the release of glutamate, an excitatory neurotransmitter implicated in migraine. This compound acts as a positive allosteric modulator (PAM) of mGluR2, enhancing its activity.
References
A Head-to-Head Examination of LY-2300559 and Other Glutamate Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LY-2300559, a novel glutamate modulator, with other compounds targeting the metabotropic glutamate receptor 2 (mGluR2). The information is intended to support research and development efforts in the field of neuroscience and pharmacology by offering a structured overview of available preclinical and clinical data.
Introduction to this compound
This compound is a clinical-stage compound developed by Eli Lilly and Company with a unique dual mechanism of action. It acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene CysLT1 receptor.[1][2] This dual activity positions it as a potential therapeutic for conditions involving both glutamatergic dysregulation and neuroinflammation, with its primary investigation centered on the prevention of migraine.[3][4] The development of this compound reached Phase 2 clinical trials; however, detailed results from these studies have not been widely published.[3]
Comparative Analysis of Preclinical Data
Direct head-to-head preclinical studies comparing this compound with other glutamate modulators are not publicly available. This guide, therefore, presents a compilation of individual preclinical data for this compound and other notable mGluR2 modulators to facilitate a comparative assessment.
A notable limitation of this comparison is the absence of publicly available, specific in vitro potency data (e.g., EC50, Ki) for this compound's activity at the mGluR2 receptor.
| Compound | Mechanism of Action | Target(s) | In Vitro Potency (EC50/Ki) | Key Preclinical Findings |
| This compound | mGluR2 Positive Allosteric Modulator (PAM) & CysLT1 Receptor Antagonist | mGluR2, CysLT1 | Data not publicly available | Investigated for migraine prevention.[3] Formulation studies show enhanced absorption with a solid dispersion formulation.[1] |
| LY379268 | mGluR2/3 Agonist | mGluR2, mGluR3 | EC50: ~3 nM (hmGluR2), ~5 nM (hmGluR3)[5] | Shows efficacy in preclinical models of pain, anxiety, and psychosis.[5] |
| LY389795 | mGluR2/3 Agonist | mGluR2, mGluR3 | EC50: ~4 nM (hmGluR2), ~8 nM (hmGluR3)[5] | Similar preclinical profile to LY379268, effective in models of neuropathic pain. |
| LY354740 | mGluR2/3 Agonist | mGluR2, mGluR3 | EC50: ~5 nM (hmGluR2), ~24 nM (hmGluR3)[5] | Precursor to LY544344; demonstrated anxiolytic-like effects in preclinical models. |
| ADX71149 | mGluR2 Positive Allosteric Modulator (PAM) | mGluR2 | Data not publicly available | Advanced to clinical trials for schizophrenia and anxiety. |
| AZD8529 | mGluR2 Positive Allosteric Modulator (PAM) | mGluR2 | Data not publicly available | Investigated for smoking cessation and other CNS disorders. |
Comparative Analysis of Clinical Data
The clinical development of this compound focused on migraine prevention. This section compares its clinical profile with other mGluR2 modulators that have been investigated for various neurological and psychiatric disorders.
| Compound | Therapeutic Indication(s) | Highest Phase of Development | Key Clinical Findings/Status |
| This compound | Migraine Prevention | Phase 2 | A Phase 2 trial (NCT01184508) was completed, but full results have not been published.[4] |
| LY544344 (prodrug of LY354740) | Generalized Anxiety Disorder (GAD), Schizophrenia | Phase 2 | Showed potential efficacy in GAD, but development was halted due to preclinical safety findings (convulsions). |
| Pomaglumetad (LY2140023) | Schizophrenia | Phase 3 | Did not meet primary endpoints in Phase 3 trials for schizophrenia. |
| ADX71149 | Schizophrenia, Anxiety | Phase 2 | Showed promising results for negative symptoms of schizophrenia in a Phase 2a study. |
| AZD8529 | Smoking Cessation, Schizophrenia | Phase 2 | Investigated in a Phase 2 trial for smoking cessation. |
Signaling Pathways and Experimental Workflows
Glutamatergic Synapse and mGluR2 Signaling
The following diagram illustrates the mechanism of action of an mGluR2 agonist/PAM at a glutamatergic synapse.
Caption: Simplified mGluR2 signaling pathway at a presynaptic terminal.
General Experimental Workflow for In Vitro Potency Determination
The following diagram outlines a typical workflow for determining the in vitro potency of a glutamate modulator.
Caption: General workflow for in vitro characterization of a glutamate modulator.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies cited are proprietary to the respective research institutions and pharmaceutical companies. However, this section provides a generalized methodology for key experimental assays typically used in the characterization of glutamate modulators.
In Vitro Radioligand Binding Assay (for Ki determination)
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human mGluR2 are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2, CaCl2) is used.
-
Radioligand: A specific radiolabeled antagonist for mGluR2 (e.g., [3H]-LY341495) is used at a concentration near its Kd.
-
Competition Binding: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki is calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (for EC50/IC50 determination)
-
Cell Culture: A suitable cell line (e.g., CHO or HEK293) stably expressing the human mGluR2 is cultured.
-
Assay Principle: The assay measures the functional consequence of receptor activation, such as the inhibition of forskolin-stimulated cAMP production (for agonists/PAMs) or changes in intracellular calcium levels.
-
cAMP Assay:
-
Cells are pre-incubated with the test compound at various concentrations.
-
Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels.
-
The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of inhibition of the forskolin response against the log concentration of the test compound. The EC50 (for agonists) or IC50 (for antagonists) is determined from these curves. For PAMs, the assay is performed in the presence of a sub-maximal concentration of an agonist to determine the potentiation of the agonist response.
Animal Models for Migraine (General Protocol)
-
Animal Model: A commonly used model is the electrical stimulation of the trigeminal ganglion or dural application of inflammatory agents in rodents.
-
Compound Administration: The test compound (e.g., this compound) is administered at various doses, typically via oral gavage or intraperitoneal injection, prior to the induction of the migraine-like state.
-
Behavioral Readouts: Endpoints can include the measurement of allodynia (e.g., von Frey filaments to assess tactile sensitivity of the facial or paw region) or other pain-related behaviors.
-
Biochemical Readouts: Measurement of biomarkers associated with migraine, such as Calcitonin Gene-Related Peptide (CGRP) levels in the plasma or trigeminal nucleus caudalis.
-
Data Analysis: The effect of the compound on behavioral and biochemical endpoints is compared to a vehicle-treated control group to assess its efficacy.
Conclusion
This compound represents an innovative approach to glutamate modulation with its dual mGluR2 PAM and CysLT1 antagonist activity. While its clinical development for migraine appears to have been discontinued, the compound's unique mechanism of action provides a valuable case study for researchers. The comparative data presented in this guide, though limited by the availability of public information for this compound, offers a framework for understanding its place within the broader landscape of mGluR2-targeting therapeutics. Further publication of preclinical and clinical data for this compound would be highly beneficial to the scientific community for a more comprehensive head-to-head comparison.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. LY 2300559 - AdisInsight [adisinsight.springer.com]
- 3. Glutamate as a Therapeutic Substrate in Migraine [mdpi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of LY-2300559: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed assessment of the specificity of LY-2300559 for the metabotropic glutamate receptor 2 (mGluR2) and the cysteinyl leukotriene receptor 1 (CysLT1).
This compound, a compound developed by Eli Lilly and Company, has been investigated for its potential therapeutic effects, notably in the context of migraine.[1][2] Its unique pharmacological profile is characterized by its dual activity as a modulator of mGluR2 and an antagonist of the CysLT1 receptor. While the clinical development of this compound was discontinued, its complex pharmacology presents a compelling case study in multi-target drug action.
This guide offers a comprehensive comparison of this compound's anticipated engagement with its target receptors against established selective ligands. By presenting available quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, we aim to provide a critical resource for evaluating the specificity of this and similar multi-target compounds.
Quantitative Assessment of Receptor Specificity
A direct quantitative comparison of the binding affinity and functional potency of this compound at both mGluR2 and CysLT1 receptors is hampered by the limited availability of publicly accessible preclinical data. However, by examining the pharmacological data of well-characterized selective antagonists for each receptor, we can establish a benchmark for assessing the potential specificity of a dual-target ligand like this compound.
The following tables summarize the binding affinities (Ki) and functional activities (IC50) of established selective antagonists for mGluR2 and CysLT1. This data provides a reference framework for the level of potency and selectivity that can be achieved for each individual target.
Table 1: Pharmacological Data for Selective mGluR2 Antagonists
| Compound | Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) |
| LY341495 | human mGluR2 | Radioligand Binding | Human | 2.3[3] | 21[4] |
| MGS0039 | rat mGluR2 | Radioligand Binding | Rat | 2.2[5] | - |
| MGS0039 | human mGluR2 | cAMP Functional Assay | CHO Cells | - | 20[5] |
Table 2: Pharmacological Data for Selective CysLT1 Antagonists
| Compound | Receptor | Assay Type | Species | Ki (nM) |
| Montelukast | human CysLT1 | Radioligand Binding | Human Lung Membranes | 0.18[6] |
| Zafirlukast | human CysLT1 | - | - | - |
| Pranlukast | human CysLT1 | Radioligand Binding | Lung Membranes | 0.99 (for [3H]LTD4)[7] |
Experimental Protocols for Assessing Receptor Specificity
To ensure the reproducibility and accurate interpretation of pharmacological data, detailed experimental protocols are essential. Below are standardized methodologies for determining the binding affinity and functional activity of compounds at mGluR2 and CysLT1 receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand by a test compound.
Objective: To determine the inhibitory constant (Ki) of a test compound, representing its binding affinity for the target receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target receptor (mGluR2 or CysLT1).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-LY354740 for mGluR2, [3H]-LTD4 for CysLT1) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, corresponding to the amount of radioligand bound to the receptor, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a cAMP functional assay.
CysLT1 (Gq-coupled) Functional Assay: Calcium Mobilization
CysLT1 is a Gq-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.
Objective: To determine the potency of a test compound as a CysLT1 antagonist (IC50) by measuring its ability to block agonist-induced calcium mobilization.
Protocol:
-
Cell Culture and Dye Loading: Cells expressing CysLT1 are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: The dye-loaded cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: A CysLT1 agonist (e.g., LTD4) is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.
Caption: Simplified mGluR2 signaling pathway.
CysLT1 Signaling Pathway
Upon binding of its ligand, such as LTD4, the Gq-coupled CysLT1 receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. LY 2300559 - AdisInsight [adisinsight.springer.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medkoo.com [medkoo.com]
Safety Operating Guide
Prudent Disposal Procedures for LY-2300559
Disclaimer: No specific Safety Data Sheet (SDS) for LY-2300559 was publicly available at the time of this writing. The following disposal procedures are based on the known chemical properties of this compound and general best practices for the disposal of laboratory chemical waste. This guidance is intended to provide essential safety and logistical information. Researchers, scientists, and drug development professionals must always consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or a chemical-resistant apron.
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₆O₆ | [1] |
| Molecular Weight | 434.48 g/mol | [1] |
| Acid Dissociation Constant (pKa) | 4.5 | [2][3] |
| Solubility | Low | [2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with all laboratory chemicals, must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and other relevant regulations.[4] The following steps provide a procedural framework for its responsible management.
1. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Based on its properties as a carboxylic acid, this compound waste should be considered hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.[5][6][7] It is crucial to segregate it from incompatible materials, particularly bases and oxidizing agents, to prevent any chemical reactions.[7]
2. Preparing for Disposal:
-
Unused or Expired Compound:
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the waste to a new, compatible container. The container must be in good condition, leak-proof, and made of a material that is chemically resistant to the compound.[4][5]
-
Ensure the container is properly sealed.[5]
-
-
Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, sealed plastic bag or container clearly labeled as "Hazardous Waste" and listing the chemical name.
-
Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container for chemical waste.
-
Glassware: Empty containers that held this compound must be triple rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[5] After triple rinsing and air drying, the defaced or removed label allows the glassware to be disposed of in the appropriate glass waste container.[5]
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations.
-
Indicate the approximate amount of waste in the container.
-
Include the date when the waste was first added to the container.
4. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure secondary containment is used for all liquid waste to prevent spills.[4][5]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
Experimental Protocol: Neutralization of Acidic Waste (General Procedure)
For laboratories equipped and authorized to perform chemical neutralization, dilute aqueous solutions containing this compound may be neutralized before disposal. This should only be performed by trained personnel and in accordance with your institution's EHS-approved procedures.
-
Dilution: Ensure the concentration of the acidic waste is low (e.g., <10%). If necessary, dilute with water in a large, appropriate container.
-
Neutralization: While stirring the diluted acidic solution in a well-ventilated area (preferably a fume hood), slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).
-
Disposal of Neutralized Solution: The final disposal of the neutralized solution depends on its composition. If the solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of water.[8] However, institutional policies vary, and it is crucial to confirm this with your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling LY-2300559
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the compound LY-2300559. As no specific Safety Data Sheet (SDS) is publicly available for this compound, these guidelines are based on the general principles of handling potent, powdered research chemicals, and specifically, compounds within the carboxylic acid class. This compound is identified as a low-solubility carboxylic acid, a leukotriene D4 receptor antagonist, and a metabotropic glutamate receptor 2 modulator.[1][2][3] A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk when handling this compound, particularly in its powdered form. The selection of PPE should be dictated by a comprehensive risk assessment of the specific procedures being undertaken.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations (Low potential for aerosolization) | • Safety glasses with side shields• Standard laboratory coat• Nitrile gloves• Closed-toe shoes | Not generally required |
| Handling of Powders/Solids (e.g., weighing, aliquoting, reconstitution) | • Chemical splash goggles or a full-face shield• Chemical-resistant lab coat or disposable gown• Double-gloving with nitrile gloves• Respiratory protection (N95 or higher-rated respirator) | • Disposable arm sleeves• Head covering |
| Handling of Liquids/Solutions (e.g., dilutions, plate loading) | • Chemical splash goggles• Chemical-resistant nitrile gloves | • Splash apron if there is a significant risk of splashing |
Operational Plan: Step-by-Step Handling Procedures
Adherence to stringent operational protocols is paramount to ensure personnel safety and prevent cross-contamination. The following step-by-step guidance should be followed:
1. Designated Work Area:
-
All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control airborne particles.
2. Pre-Operational Checks:
-
Ensure a chemical spill kit is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Assemble all required equipment (e.g., microbalance, spatulas, vials, solvents) within the containment area.
3. Weighing the Compound:
-
Don the appropriate PPE for handling powders as detailed in the table above.
-
Use disposable weigh boats or weigh paper to handle the powder.
-
Handle the compound with care to minimize the generation of airborne dust.
-
After weighing, securely cap the vial containing the compound.
4. Reconstitution (Preparation of Stock Solution):
-
Consult relevant literature for the appropriate solvent (e.g., DMSO, ethanol).
-
Slowly add the solvent to the vial containing the powdered compound to avoid splashing.
-
Cap the vial and vortex or sonicate as required to ensure complete dissolution.
5. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment used during the handling process.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
